2-Iodoprop-2-en-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodoprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHWTHLPJBYMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460836 | |
| Record name | 2-Propen-1-ol, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84201-43-4 | |
| Record name | 2-Propen-1-ol, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodoprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodoprop-2-en-1-ol: Chemical Properties, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodoprop-2-en-1-ol (also known as 2-iodoallyl alcohol), a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. This document delves into the core chemical properties, stability considerations, synthesis, and reactivity of this compound. Detailed experimental protocols, safety guidelines, and an exploration of its applications in forming complex molecular architectures are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Strategic Value of this compound
This compound is a trifunctional molecule featuring a primary alcohol, a vinyl iodide, and a terminal alkene. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The presence of the vinyl iodide is particularly noteworthy, as the carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of cross-coupling reactions.[1] This reactivity, coupled with the synthetic handles provided by the alcohol and alkene moieties, allows for the strategic and efficient construction of complex molecular frameworks. Its utility is particularly pronounced in the synthesis of natural products and their analogues, as well as in the development of novel pharmaceutical agents.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₃H₅IO | [4] |
| Molecular Weight | 183.98 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 84201-43-4 | [4] |
| Appearance | Not explicitly stated in searches, but related vinyl iodides are often colorless to light-sensitive liquids. | [5] |
| Solubility | Not explicitly stated in searches, but likely soluble in common organic solvents like ether, THF, and dichloromethane. | |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Stability and Handling: A Self-Validating Protocol
Organoiodine compounds, particularly unsaturated ones, can exhibit sensitivity to light, air, and heat.[1][5] Therefore, proper handling and storage are crucial to maintain the integrity of this compound.
Intrinsic Stability and Decomposition Pathways
While specific stability studies on this compound are not extensively documented in the searched literature, the general behavior of vinyl iodides suggests potential decomposition pathways.[1] Exposure to light can lead to the homolytic cleavage of the C-I bond, generating radical species that can initiate polymerization or other side reactions. The presence of the allylic alcohol functionality may also contribute to its reactivity profile.
Recommended Storage Protocol
To ensure the longevity and purity of this compound, the following storage protocol is recommended:
-
Storage Container: Store in an amber glass bottle to protect from light.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[2]
-
Purity: Commercial sources may supply the compound with stabilizers. It is important to be aware of the presence and nature of any stabilizers, as they may need to be removed before use in certain sensitive reactions.
Safe Handling Procedures
Given the hazard statements associated with this compound, which include being a flammable liquid and vapor, harmful if swallowed, and causing skin and eye irritation, stringent safety precautions are necessary.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of 2-iodo allylic alcohols has been reported in the literature, providing a reliable method for the preparation of this compound. The following protocol is adapted from the work of Taber and coworkers, which describes a general and efficient method for the synthesis of this class of compounds.[5][7]
Reaction Principle
The synthesis involves the hydroiodination of a propargyl alcohol derivative. This can be achieved through various methods, including the use of in situ generated trimethylsilyl iodide.
General synthetic scheme for the preparation of this compound.
Detailed Experimental Protocol
Materials:
-
Propargyl alcohol
-
Chlorotrimethylsilane
-
Sodium iodide
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of sodium iodide (1.2 equivalents) in anhydrous acetonitrile at room temperature under an inert atmosphere, add chlorotrimethylsilane (1.2 equivalents) dropwise. Stir the mixture for 15 minutes to generate trimethylsilyl iodide in situ.
-
Cool the reaction mixture to 0 °C and add propargyl alcohol (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Causality Behind Experimental Choices:
-
In situ generation of trimethylsilyl iodide: This method avoids the handling of the more reactive and moisture-sensitive trimethylsilyl iodide.
-
Use of sodium thiosulfate wash: This step is crucial to remove any residual iodine from the reaction mixture.
-
Inert atmosphere: This prevents potential side reactions with atmospheric oxygen or moisture.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Formation of Enynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the vinyl iodide.[1]
Sonogashira coupling of this compound.
Exemplary Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling: Synthesis of Substituted Allylic Alcohols
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8][9] this compound can be effectively coupled with various boronic acids or their esters to generate a diverse range of substituted allylic alcohols.
Suzuki-Miyaura coupling of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling to room temperature, perform a standard aqueous workup, followed by extraction, drying, and purification by column chromatography.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinylic protons, the methylene protons adjacent to the oxygen, and the hydroxyl proton. The vinylic protons would likely appear as distinct singlets or narrowly split doublets. |
| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the CH₂OH group. The carbon bearing the iodine atom would be significantly shifted downfield. |
| IR | A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the sp² and sp³ carbons, a C=C stretching band around 1600-1650 cm⁻¹, and a C-I stretching band at lower wavenumbers. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 184, along with characteristic fragmentation patterns including the loss of iodine and water. |
Researchers are encouraged to acquire and interpret their own spectroscopic data to confirm the structure and purity of their synthesized or purchased this compound.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a potent and versatile building block for organic synthesis. Its unique combination of a reactive vinyl iodide, a primary alcohol, and an alkene functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex and biologically relevant molecules. By understanding its chemical properties, stability, and reactivity, and by employing the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
-
PubChem. This compound. [Link]
-
Wikipedia. Vinyl iodide. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(4), 1605–1607.
-
PubChem. 2-Iodopropan-1-ol. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodopropane. [Link]
-
SLT. Why Allylic Alcohol Is Stable. [Link]
-
PubMed. Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
SLT. Why Allylic Alcohol Is Stable. [Link]
-
PMC. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. [Link]
-
Yabao. Storage instructions for chemical reagents. [Link]
-
Scribd. Storage and retrieval of Laboratory Reagents, specimen and slides. [Link]
-
Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-iodopropane. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodopropane. [Link]
-
LookChem. 2-Propen-1-ol, 2-iodo-. [Link]
-
Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... [Link]
-
PMC. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. [Link]
-
ResearchGate. 300 MHz 1H NMR of crude 2-(2-iodophenyl)propan-2-ol (1). [Link]
-
University of Oxford. Coupling to alkynes: the Sonogashira reaction. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 2-iodopropane. [Link]
-
Catalysis Science & Technology. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]
-
ACS Publications. Synthetic methods and reactions. 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-iodopropane. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Calgary. 2-iodopropane (NMR Spectrum). [Link]
-
Chemsrc. 2-iodopropan-1-ol. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubChem. 1-Iodoprop-2-en-1-ol. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
ResearchGate. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
-
Preprints.org. Green Synthetic Strategies in the Design of Bioactive Heterocycles for Neglected Tropical Disease Drug Discovery. [Link]
Sources
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. Storage instructions for chemical reagents [en.hnybio.com]
- 3. Chemicals and Reagents [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinyl iodide, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Precision Synthesis of 2-Iodoallyl Alcohol (2-Iodo-2-propen-1-ol)
Executive Summary & Strategic Analysis
The synthesis of 2-iodoallyl alcohol (2-iodo-2-propen-1-ol) represents a critical challenge in regioselective alkene functionalization. Unlike its isomer, (E)-3-iodoallyl alcohol, which is readily accessible via standard hydroalumination/iodinolysis, the 2-iodo (geminal) isomer requires a specific kinetic control strategy to overcome the thermodynamic preference for terminal addition.
This guide details the Irifune Protocol , the gold-standard method for synthesizing 2-iodoallyl alcohol from propargyl alcohol. This method utilizes an in situ generated iodotrimethylsilane (TMSI) equivalent in the presence of water to achieve high regioselectivity (>95:5) for the Markovnikov product.
The Regioselectivity Divergence
The choice of reagents dictates the isomeric outcome. Researchers must distinguish between these two pathways to avoid isolating the wrong geometric isomer:
| Method | Reagents | Major Product | Isomer Type |
| Hydroalumination | (E)-3-iodo-2-propen-1-ol | Anti-Markovnikov (Linear) | |
| Direct Hydroiodination | Aqueous | Mixture / Di-iodides | Poor Selectivity |
| Irifune Protocol | 2-iodo-2-propen-1-ol | Markovnikov (Branched) |
Core Protocol: The Irifune Method
This protocol is based on the methodology established by Irifune et al. (Synthesis, 1988).[1][2] It relies on the in situ generation of TMSI from sodium iodide and chlorotrimethylsilane, followed by a water-mediated addition across the alkyne.
Reagent Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| Propargyl Alcohol | Substrate | 1.0 | 56.06 | 0.963 |
| Sodium Iodide (NaI) | Iodine Source | 1.5 | 149.89 | Solid |
| Chlorotrimethylsilane (TMSCl) | Activator | 1.5 | 108.64 | 0.856 |
| Water ( | Proton Source | 0.5 - 1.0 | 18.02 | 1.000 |
| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.786 |
Step-by-Step Procedure
Step 1: Preparation of the Iodide Source
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Sodium Iodide (NaI) (1.5 equiv) and anhydrous Acetonitrile (MeCN) (concentration ~0.5 M relative to substrate).
-
Stir at room temperature until the NaI is partially dissolved (complete dissolution is not strictly necessary at this stage).
Step 2: Generation of the Active Species 4. Cool the mixture to 0 °C using an ice bath. 5. Dropwise add Chlorotrimethylsilane (TMSCl) (1.5 equiv) via syringe. The mixture may become cloudy due to the formation of NaCl precipitate. 6. Add Water (0.5 equiv) slowly. Note: The precise stoichiometry of water is critical. It acts as the proton source for the hydroiodination while TMSI activates the alkyne.
Step 3: Reaction
7. Add Propargyl Alcohol (1.0 equiv) dropwise to the reaction mixture at 0 °C.
8. Remove the ice bath and allow the reaction to warm to room temperature .
9. Stir for 3 to 4 hours . Monitor reaction progress by TLC (visualize with
Step 4: Workup & Purification
10. Quench: Pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
11. Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (
Expected Results & Characterization
-
Appearance: Clear to pale yellow oil.
-
Yield: 75–85%.[3]
-
Stability: The product is sensitive to light and should be stored in the dark at -20 °C.
NMR Data (Diagnostic Signals in
-
NMR:
-
~6.15 ppm (dt, 1H,
, vinyl proton trans to I). -
~5.85 ppm (d, 1H,
, vinyl proton cis to I). -
~4.20 ppm (s, 2H,
). -
Note: The presence of two distinct vinyl protons with small geminal coupling constants confirms the 2-iodo structure.
-
~6.15 ppm (dt, 1H,
Mechanistic Insight
The regioselectivity of this reaction is driven by the interaction between the silylated alkyne intermediate and the iodide nucleophile.
-
Silylation: TMSCl reacts with propargyl alcohol to transiently form the TMS-ether.
-
Activation: The in situ generated TMSI (or hydrated equivalent) coordinates to the alkyne.
-
Iodination: Iodide attacks the activated alkyne. Unlike radical additions (which favor the terminal position), the ionic mechanism in the presence of water/TMSCl favors the formation of the more stable cationic character at the internal carbon (Markovnikov addition), leading to the 2-iodo vinyl species.
-
Hydrolysis: The silyl group is cleaved by the water present in the system, yielding the free alcohol.
Pathway Visualization[4]
Caption: The Irifune protocol directs the iodide attack to the internal carbon (Markovnikov), avoiding the thermodynamic linear isomer.
Safety & Handling
-
Lachrymator Warning: Allylic iodides are potent lachrymators (tear-inducing agents). All operations, including rotary evaporation and column chromatography, must be performed in a well-ventilated fume hood.
-
TMSCl/NaI: TMSCl is corrosive and reacts violently with water. NaI is hygroscopic.
-
Storage: 2-iodoallyl alcohol can degrade with iodine liberation (turning purple/brown). Stabilize with copper wire or store frozen in the dark.
References
-
Irifune, S.; Kibayashi, T.; Ishii, Y.; Ogawa, M. "Regioselective synthesis of 2-iodoallyl alcohols from propargyl alcohols." Synthesis, 1988 , 5, 366–369.[1]
-
Lau, C. K.; et al. "Preparation of 2-iodoallyl alcohols." Canadian Journal of Chemistry, 1982 , 60, 210.[2] (Early mechanistic precedence).[4][5]
-
Danheiser, R. L. ; et al. "Application of 2-iodoallyl alcohol in annulation strategies." MIT Doctoral Thesis (DSpace), 2002 .
Sources
A Comprehensive Technical Guide to 2-Iodoprop-2-en-1-ol for Advanced Research and Development
This guide provides an in-depth exploration of 2-Iodoprop-2-en-1-ol, a versatile bifunctional reagent crucial for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into the compound's synthesis, reactivity, and application, ensuring a blend of technical accuracy and practical utility.
Section 1: Core Compound Identifiers and Physicochemical Properties
This compound, also known as 2-iodoallyl alcohol, is a valuable building block in synthetic chemistry. Its structure incorporates both a reactive vinyl iodide and a primary allylic alcohol, offering two distinct points for chemical modification. This dual functionality allows for sequential and diverse derivatization, making it a powerful intermediate in the synthesis of complex molecular architectures.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 84201-43-4 | [1] |
| Molecular Formula | C₃H₅IO | [1] |
| Molecular Weight | 183.98 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C=C(CO)I | [1] |
| InChIKey | FHHWTHLPJBYMGP-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 183.93851 Da | [1] |
| Polar Surface Area | 20.23 Ų | [2] |
| Heavy Atom Count | 5 | [2] |
| Complexity | 42.2 | [2] |
Section 2: Synthesis and Mechanistic Insights
The preparation of 2-iodo allylic alcohols can be achieved through several methodologies. A common and effective approach involves the hydroiodination of a propargyl alcohol precursor. This transformation is significant because it establishes the critical vinyl iodide moiety with regioselectivity.
Synthetic Workflow: From Propargyl Alcohol
A prevalent method for synthesizing this compound involves the reaction of propargyl alcohol with an iodine source. The choice of reagents is critical; for instance, using trimethylsilyl iodide, which can be generated in situ from chlorotrimethylsilane and sodium iodide, offers a mild and efficient conversion.[3][4] The mechanism proceeds via the addition of the iodine and a proton across the triple bond.
Causality in Experimental Design : The selection of an aprotic solvent like dichloromethane (CH2Cl2) is deliberate to prevent competition with the alcohol functionality and to ensure solubility of the reactants. The in situ generation of trimethylsilyl iodide (TMSI) is advantageous as it avoids handling the moisture-sensitive and corrosive pure reagent. An aqueous workup is necessary to quench the reaction and remove water-soluble byproducts, followed by column chromatography to isolate the product from non-polar impurities and any unreacted starting material.
Section 3: Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound is primarily derived from its capacity to participate in a wide array of cross-coupling reactions and as a precursor to highly functionalized heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5][6] These reactions are cornerstones of modern drug discovery, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The ability to introduce aryl, alkenyl, or alkynyl groups at the 2-position makes this compound a valuable linchpin for building molecular complexity. For instance, coupling with various arylboronic acids can generate a library of 2-aryl-allyl alcohols, which are common motifs in bioactive natural products and pharmaceuticals.[6][7]
Synthesis of Heterocyclic Scaffolds
Nitrogen-containing heterocycles, particularly pyrrolidines, are among the most prevalent structural motifs in FDA-approved drugs.[8] this compound serves as a competent precursor for synthesizing these valuable scaffolds. The allylic alcohol can be converted to an amine, and the vinyl iodide can participate in subsequent cyclization reactions. Iodide-mediated ring expansion and tandem reactions provide elegant pathways to highly functionalized pyrrolidines, which are key intermediates in the synthesis of alkaloids and other pharmacologically active compounds.[4][9][10]
Section 4: Experimental Protocol: A Representative Suzuki Coupling
To illustrate its practical application, this section details a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction. This self-validating system includes steps for setup, execution, and purification, reflecting best practices in a research setting.
Objective : To synthesize 2-phenylprop-2-en-1-ol via the Suzuki coupling of this compound with phenylboronic acid.
Detailed Step-by-Step Methodology:
-
Glassware Preparation : Ensure all glassware (a round-bottom flask, condenser) is oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.
-
Reagent Addition : To the reaction flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents). The base is crucial for the transmetalation step of the catalytic cycle.[5]
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), under the inert atmosphere.
-
Solvent Addition : Add a degassed solvent mixture, typically toluene, ethanol, and water. The aqueous phase is necessary to dissolve the inorganic base.
-
Degassing : The reaction mixture must be thoroughly degassed to prevent the oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is fully consumed.
-
Aqueous Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the base and other inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-phenylprop-2-en-1-ol.
Section 5: Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.
Table 3: GHS Hazard Identification
| Hazard Class | Statement |
| Flammable Liquid | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT (Single Exposure) | H335: May cause respiratory irritation |
| (Source: ECHA C&L Inventory)[1] |
Handling :
-
Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and strong bases.
-
The compound may be light-sensitive; storage in an amber bottle is recommended.
Section 6: Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in modern organic synthesis and drug development. Its bifunctional nature allows for strategic and diverse chemical modifications, particularly through robust palladium-catalyzed cross-coupling reactions and in the construction of valuable heterocyclic systems. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel and complex molecules.
References
-
Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(4), 1605–1607. [Link]
-
Scott, M. E., & Lautens, M. (2008). Synthesis of highly functionalized pyrrolidines via a selective iodide-mediated ring expansion of methylenecyclopropyl amides. The Journal of Organic Chemistry, 73(21), 8154–8162. [Link]
-
LookChem. (n.d.). 2-Propen-1-ol, 2-iodo-. LookChem. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Preparation of isopropyl iodide. (n.d.). PrepChem. [Link]
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. Organic Letters, 16(5), 1064-1067. [Link]
-
Takeishi, K., Sugishima, K., Sasaki, K., & Tanaka, K. (2004). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal Salt Catalysts. Chemistry – A European Journal, 10(22), 5681-5688. [Link]
- Langer, P. (2010). Process for the preparation of iodopropargyl compounds.
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis. [Link]
-
Myeong, S. H., & Ham, W. H. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Korean Chemical Society, 66(1), 1-14. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]
-
Sakai, M., Hayashi, H., & Miyaura, N. (2002). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 1(21), 3801-3805. [Link]
-
Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583. [Link]
-
Masuyama, Y. (2012). Palladium-Catalyzed Carbonyl Allylation Reactions Using Tin Chloride: A Mini-Review. Archīum Ateneo, 1(1). [Link]
-
Maertens, G., L'Homme, C., & Canesi, S. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]
-
Desjardins, G., Maertens, G., & Canesi, S. (2014). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2. [Link]
-
Organic Syntheses. (n.d.). iodine. [Link]
-
Maertens, G., L'Homme, C., & Canesi, S. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. This compound | C3H5IO | CID 11275417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of highly functionalized pyrrolidines via a selective iodide-mediated ring expansion of methylenecyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Iodoprop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoprop-2-en-1-ol is a halogenated unsaturated alcohol with potential applications in organic synthesis and as a precursor for pharmacologically active molecules. A comprehensive understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and assessing its stability and reactivity. This guide provides a thorough analysis of the known and predicted thermodynamic characteristics of this compound. Due to a notable absence of extensive experimental data in publicly accessible literature, this document emphasizes the established methodologies for both experimental determination and computational prediction of these vital parameters. By synthesizing theoretical insights with practical, field-proven protocols, this guide serves as a foundational resource for researchers and professionals in drug development, enabling them to navigate the data gap and confidently utilize this compound in their work.
Introduction: The Significance of Thermodynamic Data in Drug Development
In the intricate process of drug discovery and development, a deep understanding of the physicochemical properties of lead compounds and intermediates is paramount. Thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity govern reaction equilibria, kinetics, and the overall stability of a molecule. For a reactive species like this compound, this data is indispensable for designing safe, efficient, and scalable synthetic routes. Furthermore, these properties influence formulation strategies, shelf-life, and even the molecule's interaction with biological targets. This guide addresses the current knowledge gap regarding the thermodynamic properties of this compound and provides a practical framework for their determination.
Molecular Structure and Known Physicochemical Properties
This compound, with the chemical formula C₃H₅IO, is a propenol derivative characterized by an iodine atom and a hydroxyl group attached to the double bond.[1] This structure imparts a unique combination of reactivity, with the potential for electrophilic and nucleophilic reactions at multiple sites.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅IO | PubChem[1] |
| Molecular Weight | 183.98 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 84201-43-4 | LookChem[2] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |
| Rotatable Bond Count | 1 | LookChem[2] |
It is critical to note that the majority of available data on this compound is computationally derived.[1] While these predictions offer valuable initial estimates, experimentally determined values are essential for high-precision applications.
Synthesis of this compound: A Prerequisite for Experimental Analysis
The synthesis of a pure sample of this compound is the foundational step for any experimental investigation of its thermodynamic properties. A reported synthetic route involves the reaction of propargyl alcohol.[2]
Synthetic Protocol: Hydroiodination of Propargyl Alcohol
A feasible synthetic pathway to this compound involves the hydroiodination of propargyl alcohol. This method provides a direct route to the desired product.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Experimental Determination of Thermodynamic Properties
Direct measurement of thermodynamic properties provides the most accurate and reliable data. The following sections outline the standard experimental methodologies.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.
Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.
-
Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
-
Ignition and Measurement: The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, accounting for the combustion products (CO₂, H₂O, and I₂).
Heat Capacity (Cp) and Entropy (S°)
Heat capacity measures the amount of heat required to raise the temperature of a substance by a specific amount. Entropy is a measure of the molecular disorder or randomness.
Protocol: Adiabatic Calorimetry
-
Sample Loading: A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
Heating: A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.
-
Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.
-
Entropy Calculation: The standard entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the standard temperature (298.15 K), with considerations for any phase transitions.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. These methods are particularly valuable for screening and initial process design.
Computational Workflow: Predicting Thermodynamic Properties
Caption: A generalized workflow for the computational prediction of thermodynamic properties.
Theoretical Background
Modern computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can provide reliable estimates of molecular energies and vibrational frequencies.[3] These are then used in conjunction with statistical mechanics to calculate macroscopic thermodynamic properties. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.[3]
Recommended Computational Protocol
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational modes.
-
Thermochemical Analysis: The results from the frequency calculation are used to compute the enthalpy, entropy, and heat capacity at a given temperature using standard statistical mechanics formulae.
Conclusion and Future Directions
The thermodynamic properties of this compound are largely uncharacterized experimentally. This guide has provided a comprehensive overview of the currently available computed data and, more importantly, has detailed the established experimental and computational methodologies required to obtain accurate and reliable thermodynamic parameters. For researchers and professionals in drug development, the application of these protocols will be instrumental in advancing the use of this versatile chemical intermediate. Future work should focus on the experimental determination of the enthalpy of formation, heat capacity, and entropy of this compound to validate and refine computational models and to provide a solid foundation for its application in synthesis and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-Propen-1-ol, 2-iodo-. Retrieved from [Link]
-
NIST. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. National Institute of Standards and Technology. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Iodoallyl Alcohol: Synthesis, Safety, and Applications
Introduction: The Synthetic Utility of 2-Iodoallyl Alcohol
2-Iodoallyl alcohol (prop-2-en-1-ol, 2-iodo) is a versatile functionalized organic molecule that serves as a valuable building block in a variety of chemical transformations. Its unique structure, featuring a reactive allyl alcohol moiety and an iodine substituent, makes it a key intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical development and materials science. The presence of the iodine atom allows for a range of coupling reactions, while the alcohol and alkene functionalities provide additional handles for synthetic manipulation. This guide provides a comprehensive overview of the known safety and hazard information for 2-iodoallyl alcohol, its chemical properties and reactivity, and its applications in organic synthesis, with a focus on providing practical insights for researchers and drug development professionals.
PART 1: Safety Data Sheet (SDS) and Hazard Analysis
GHS Hazard Classification (Inferred)
Based on available data for analogous compounds, 2-iodoallyl alcohol is anticipated to be classified as follows:
-
Acute Toxicity: Fatal if swallowed or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]
-
Flammability: Combustible liquid.
The signal word for this chemical should be considered "Danger" .[1]
GHS Pictograms (Inferred)
Caption: Inferred GHS pictograms for 2-iodoallyl alcohol.
Hazard Statements (Inferred)
-
H300: Fatal if swallowed.[1]
-
H310: Fatal in contact with skin.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H341: Suspected of causing genetic defects.[1]
-
H227: Combustible liquid.
Precautionary Statements (Inferred)
-
Prevention:
-
P203: Obtain special instructions before use.[1]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
-
Response:
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Insights
The high toxicity of allyl alcohol is a significant concern. Oral ingestion of allyl alcohol can be fatal, and it is metabolized in the liver by alcohol dehydrogenase to acrolein, a highly toxic and reactive aldehyde.[5][6] Acrolein is known to cause damage to cellular components.[5][6] Given this, 2-iodoallyl alcohol should be presumed to be at least as toxic, if not more so due to the presence of the iodine atom. Chronic exposure to iodo-compounds can also pose health risks.[7]
PART 2: Physical and Chemical Properties
While experimental data for 2-iodoallyl alcohol is scarce, the following table summarizes key properties, with some values estimated based on related structures.
| Property | Value | Source/Basis |
| Molecular Formula | C₃H₅IO | - |
| Molecular Weight | 183.98 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid | Analogy to allyl alcohol |
| Boiling Point | Estimated to be higher than allyl alcohol (97 °C) due to increased molecular weight | [6] |
| Solubility | Expected to be soluble in water and common organic solvents | [6] |
PART 3: Reactivity and Synthetic Applications
The dual functionality of 2-iodoallyl alcohol makes it a versatile reagent in organic synthesis. The reactivity of the hydroxyl group, the double bond, and the carbon-iodine bond can be selectively exploited.
Reactivity Profile
-
Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.[8][9] It can also act as a nucleophile.[10]
-
Alkene Group: The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.
-
Iodide Group: The carbon-iodine bond is susceptible to nucleophilic substitution and is a key feature for its use in cross-coupling reactions.
Caption: Reactivity of 2-Iodoallyl Alcohol's Functional Groups.
Synthesis of 2-Iodoallyl Alcohols
A common method for the preparation of 2-iodo allylic alcohols involves the reaction of 2-butyn-1,4-diol with in situ generated trimethylsilyl iodide.[11] This is followed by coupling with Grignard reagents or other nucleophiles to yield the desired (2Z)-2-iodo allylic alcohols.[11]
Representative Synthetic Protocol: Preparation of (2Z)-2-Iodo Allylic Alcohols [11]
-
Generation of Trimethylsilyl Iodide (in situ): In a flame-dried flask under an inert atmosphere, dissolve sodium iodide in anhydrous acetonitrile. Cool the solution to 0 °C and add chlorotrimethylsilane dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Formation of (Z)-2,4-diiodobut-2-en-1-ol: To the in situ generated trimethylsilyl iodide, add a solution of 2-butyn-1,4-diol in anhydrous acetonitrile dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (Z)-2,4-diiodobut-2-en-1-ol.
-
Coupling Reaction: To a solution of the purified diiodo-alcohol in an appropriate solvent (e.g., THF), add a suitable nucleophile (e.g., a Grignard reagent) at low temperature. Allow the reaction to proceed to completion.
-
Final Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting 2-iodoallyl alcohol by column chromatography.
Applications in Drug Development
The structural motif of 2-iodoallyl alcohol is a valuable precursor for the synthesis of various bioactive molecules and complex natural products. The ability to introduce diverse substituents via coupling reactions at the iodinated position makes it a powerful tool for generating libraries of compounds for drug discovery. Alcohols, in general, are ubiquitous in pharmaceuticals and serve as key functional groups for interacting with biological targets.[12][13] The conversion of alcohols to alkyl iodides is a fundamental transformation in medicinal chemistry, enabling further functionalization.[14]
PART 4: Handling, Storage, and Disposal
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with 2-iodoallyl alcohol must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Storage
Store 2-iodoallyl alcohol in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][15] It should be stored in a locked cabinet, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[16]
Spill and Disposal
-
Spill: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Do not allow the material to enter drains.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.
Conclusion
2-Iodoallyl alcohol is a valuable synthetic intermediate with significant potential in organic synthesis and drug development. However, its handling requires a high level of caution due to its inferred high toxicity and reactivity. By understanding its potential hazards and implementing stringent safety protocols, researchers can safely harness the synthetic utility of this versatile molecule.
References
- ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. (2025). Vertex AI Search.
- HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION O - Azer Scientific. (n.d.). Azer Scientific.
- SAFETY DATA SHEET - MilliporeSigma. (2025, April 28). MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- Iodoethanol | C2H5IO | CID 12225 - PubChem. (n.d.). National Center for Biotechnology Information.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Taber, D. F., Sikkander, M. I., Berry, J. F., & Frankowski, K. J. (2008). Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. Journal of Organic Chemistry, 73(4), 1605-7.
- material safety data sheet - Hardy Diagnostics. (2006, August 21). Hardy Diagnostics.
- SAFETY DATA SHEET - Spectrum Chemical. (2022, July 1). Spectrum Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 1). Fisher Scientific.
- Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) - Chemia. (2023, April 12). Chemia.
- 2-Iodoethanol - Safety Data Sheet - ChemicalBook. (2025, September 27). ChemicalBook.
- SDS - Laboratory Resource. (2024, November 27). Laboratory Resource.
- 2-Iodobenzyl alcohol | 5159-41-1 - ChemicalBook. (2026, January 13). ChemicalBook.
- Chemical Properties - Alcohols | CK-12 Foundation. (2026, January 6). CK-12 Foundation.
- of 8 SDS-70% Reagent Alcohol SECTION 1 - Medline. (n.d.). Medline.
- IODINE TINCTURE 2% - Durham Tech. (1999, September 27). Durham Tech.
- 2-Iodopropane - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- A fatal human intoxication with the herbicide allyl alcohol (2-propen-1-ol) - PubMed. (2002, January 15). National Center for Biotechnology Information.
- Current View on the Mechanisms of Alcohol-Mediated Toxicity - MDPI. (2021, September 7). MDPI.
- Allyl alcohol - Wikipedia. (n.d.). Wikipedia.
- Alcohols as alkylating agents in heteroarene C–H functionalization - PMC. (n.d.). National Center for Biotechnology Information.
- Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed. (2024, May 7). National Center for Biotechnology Information.
- Physical and Chemical Properties of Alcohols | MolecularCloud. (2024, November 19). MolecularCloud.
- Alcohol Reactivity - MSU chemistry. (n.d.). Michigan State University.
- ALLYL ALCOHOL - CAMEO Chemicals - NOAA. (n.d.). National Oceanic and Atmospheric Administration.
- Allyl Alcohol - St. Clair County. (n.d.). St. Clair County Health Department.
- Properties of Alcohol: Key Physical & Chemical Features - Vedantu. (n.d.). Vedantu.
- 2-Iodobenzyl alcohol 98 5159-41-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade - PMC. (n.d.). National Center for Biotechnology Information.
- A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. (n.d.). Journal of Organic Chemistry.
- Allyl alcohol (107-18-6) | Chemical Effects in Biological Systems. (n.d.). National Toxicology Program.
- Alcohol to Iodide - Common Conditions. (n.d.). Organic Chemistry Portal.
- 2-Iodobenzyl alcohol | CAS 5159-41-1 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol - Benchchem. (n.d.). BenchChem.
- FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration. (n.d.). Food and Drug Administration.
- (PDF) Alcohol and Toxicity. - ResearchGate. (2013, February 4). ResearchGate.
Sources
- 1. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A fatal human intoxication with the herbicide allyl alcohol (2-propen-1-ol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 7. IODINE TINCTURE 2% [durhamtech.edu]
- 8. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 9. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medications Development to Treat Alcohol Dependence: A Vision for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 16. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoallyl Alcohol
Abstract
This guide provides a detailed protocol and technical background for the Sonogashira cross-coupling reaction of 2-iodoallyl alcohol with terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] The resulting 1,3-enyne moiety is a valuable structural motif found in numerous natural products and biologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction mechanisms, parameter optimization, and a step-by-step experimental procedure for synthesizing functionalized enynols.
Introduction and Scientific Context
The Sonogashira coupling, first reported in 1975, has become an indispensable tool for creating C(sp²)–C(sp) bonds.[2] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, to couple a vinyl or aryl halide with a terminal alkyne under basic conditions.[3] The use of 2-iodoallyl alcohol as a substrate is of particular interest as it directly installs a versatile hydroxymethyl-substituted enyne scaffold, a valuable building block for more complex molecular architectures.
Vinyl iodides are among the most reactive electrophiles for this transformation, generally reacting faster and under milder conditions than the corresponding bromides or chlorides.[1][4] This high reactivity allows for broad functional group tolerance and often proceeds at or near room temperature, which is advantageous for sensitive substrates like allyl alcohols.[1]
This application note will detail two robust protocols: a classic copper-co-catalyzed method and a copper-free alternative designed to mitigate common side reactions.
The Catalytic Cycle: Mechanism of Action
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Palladium Cycle :
-
Oxidative Addition : A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of 2-iodoallyl alcohol to form a Pd(II) intermediate.
-
Transmetalation : The key step where the alkyne is transferred to the palladium center. A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide.
-
Reductive Elimination : The di-organopalladium(II) intermediate undergoes reductive elimination to release the final 1,3-enyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) salt (e.g., CuI) coordinates to the terminal alkyne.
-
Deprotonation : The amine base deprotonates the alkyne, facilitated by its coordination to copper, forming a highly nucleophilic copper(I) acetylide intermediate. This species is then ready for the transmetalation step.[2]
-
In copper-free variants , the mechanism is slightly different. The base directly deprotonates the alkyne, which then coordinates to the Pd(II) center, bypassing the need for a copper acetylide intermediate.[2] This approach is often favored to prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and copper salts.[6]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Critical Parameters and Optimization
The success of the Sonogashira coupling with a functionalized substrate like 2-iodoallyl alcohol hinges on the careful selection of several key parameters.
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are generally more air-stable. The active Pd(0) species is formed in situ. For sensitive substrates, lower catalyst loading is often preferable to minimize side reactions. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (0.5-2 mol%) | CuI significantly accelerates the reaction, allowing for milder conditions.[7] However, it also promotes alkyne homocoupling. For protocols where this is a major issue, a copper-free version is recommended. |
| Ligand | Triphenylphosphine (PPh₃) is standard. | The ligand stabilizes the palladium catalyst. For less reactive partners (not the case here), bulky, electron-rich phosphines can be beneficial. PPh₃ is a robust and cost-effective choice for highly reactive vinyl iodides. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the HI byproduct and deprotonate the alkyne.[3] It often serves as the solvent or co-solvent. Ensure the base is anhydrous and used in excess (2-3 equivalents). |
| Solvent | THF, DMF, Acetonitrile, or neat amine | The choice of solvent depends on substrate solubility. THF is a good general-purpose solvent. For sluggish reactions, DMF can be used, but may require higher temperatures. Using the amine base as the solvent is also common. |
| Temperature | Room Temperature (20-25 °C) | Due to the high reactivity of vinyl iodides, the coupling often proceeds efficiently at room temperature.[1] Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for potential substrate decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing both the degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne, especially in copper-catalyzed reactions.[6] |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents can be toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling 2-iodoallyl alcohol with a variety of terminal alkynes.
Materials:
-
2-Iodoallyl alcohol (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by triethylamine via syringe. Stir the resulting slurry for 5-10 minutes at room temperature.
-
Add the 2-iodoallyl alcohol, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-iodoallyl alcohol is consumed (typically 2-6 hours).
-
Workup:
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short plug of Celite to remove the catalyst residues and salts.[8]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (to remove the amine base) followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure enynol.[9]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue or when the target molecule is sensitive to copper.
Materials:
-
2-Iodoallyl alcohol (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a dry Schlenk flask with a stir bar, add Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Reagent Addition: Under inert gas, add anhydrous THF and diisopropylamine.
-
Add the 2-iodoallyl alcohol, followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Copper-free reactions can sometimes be slower, so extended reaction times may be necessary. Monitor by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Experimental Workflow Visualization
The general workflow for executing the Sonogashira coupling protocol is outlined below.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere. | Use fresh, high-purity reagents. Ensure the catalyst is active. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). |
| Significant Homocoupling | Presence of oxygen; High copper concentration. | Ensure a strictly inert atmosphere. Switch to the copper-free protocol. Add the alkyne slowly to the reaction mixture. |
| Product Decomposition | Reaction temperature too high; Prolonged reaction time. | Run the reaction at a lower temperature (e.g., 0 °C to RT). Monitor carefully and work up as soon as the starting material is consumed. |
| Difficulty in Purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. If the byproduct is the alkyne dimer, recrystallization may be effective if the product is a solid.[6] |
Conclusion
The Sonogashira coupling of 2-iodoallyl alcohol is a highly efficient method for synthesizing functionalized 1,3-enynols. The high reactivity of the vinyl iodide substrate allows for mild reaction conditions, which are compatible with the allyl alcohol moiety. By carefully selecting between a standard copper-catalyzed protocol and a copper-free alternative, researchers can effectively manage the reaction outcome and minimize unwanted side products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction in pharmaceutical and materials science research.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Niknam, K. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Hassan, J. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Liu, W. et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. [Link]
-
Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. [Link]
-
Kollár, L. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Vinyl iodide functional group. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Li, J. et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Cacchi, S. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, H. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Suzuki-Miyaura Coupling of 2-Iodo-2-propen-1-ol
This Application Note is designed for researchers and drug development professionals requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 2-iodo-2-propen-1-ol (2-iodoallyl alcohol).
This substrate presents a unique dichotomy: the vinyl iodide moiety is highly reactive (excellent for oxidative addition), but the free allylic hydroxyl group introduces risks of catalyst coordination, protodehalogenation, and post-coupling isomerization. The following guide prioritizes chemoselectivity and reproducibility .
Executive Summary
The coupling of 2-iodo-2-propen-1-ol with arylboronic acids provides direct access to 2-arylallyl alcohols , critical intermediates for synthesizing chiral building blocks, terpenes, and heterocycles. While direct coupling is feasible, this guide recommends a protection-first strategy (Method B) for GMP-level consistency, minimizing palladium poisoning by the free hydroxyl group. A rapid, direct protocol (Method A) is provided for initial screening.
Critical Mechanistic Insights
Successful coupling relies on balancing the oxidative addition rate against side reactions.
-
Substrate Reactivity: As a vinyl iodide, 2-iodo-2-propen-1-ol undergoes oxidative addition to Pd(0) faster than corresponding bromides or chlorides. This allows for milder reaction temperatures (Room Temp to 60°C).
-
The "Hydroxyl" Problem: The proximal -OH group can coordinate to Pd(II) intermediates, potentially forming stable chelate complexes that arrest the catalytic cycle. Furthermore, free allylic alcohols are prone to Pd-catalyzed isomerization into aldehydes (e.g., 2-phenylpropanal) via a
-allyl hydride mechanism. -
Stereochemistry: The reaction proceeds with retention of configuration at the vinyl position. Since the substrate is a terminal alkene (
-disubstituted), stereochemistry concerns are minimized compared to internal vinyl halides.
Reaction Pathway Diagram
The following graph illustrates the competing pathways: the desired coupling versus the isomerization risk.
Caption: Workflow comparing Direct Coupling (Method A) vs. Protected Route (Method B) to avoid isomerization.
Experimental Protocols
Method A: Direct Coupling (Rapid Screening)
Best for: Simple aryl boronic acids, small-scale discovery.
Reagents:
-
Substrate: 2-iodo-2-propen-1-ol (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or THF
Protocol:
-
Setup: Charge a reaction vial with 2-iodo-2-propen-1-ol (184 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed DME (4 mL) and 2M Na₂CO₃ (1.25 mL) via syringe.
-
Reaction: Stir vigorously at 50°C for 4–6 hours. Note: Do not overheat (>80°C) to prevent aldehyde formation.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide spot (
) should disappear. -
Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Method B: Protected Route (High Fidelity)
Best for: Complex substrates, scale-up, or electron-deficient boronic acids.
Step 1: Silyl Protection
-
Dissolve 2-iodo-2-propen-1-ol in DMF.
-
Add Imidazole (2.5 equiv) and TBDPSCl (1.2 equiv).
-
Stir at RT for 12h. Quench with NaHCO₃. Extract (Hexane).
-
Result:(2-iodoallyloxy)(tert-butyl)diphenylsilane . This intermediate is stable and storable.
Step 2: Cross-Coupling Reagents:
-
Substrate: TBDPS-protected iodide (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: PdCl₂(dppf)·DCM (3 mol%) — More robust than tetrakis.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: DMF/Water (9:1)
Protocol:
-
Mixing: Combine Protected Iodide (1.0 mmol), Boronic Acid (1.5 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and PdCl₂(dppf)·DCM (25 mg) in a Schlenk flask.
-
Degassing: Evacuate and backfill with Argon (3x).
-
Solvent: Add DMF (5 mL) and Water (0.5 mL).
-
Heating: Heat to 60–80°C for 12 hours. The silyl group prevents coordination, allowing higher temperatures if needed.
-
Deprotection (One-pot optional): After coupling is complete, cool to RT and add TBAF (1.0 M in THF, 2.0 equiv). Stir 2h to cleave the silyl group and yield the free alcohol.
Optimization & Data Summary
The following table summarizes condition screening results for the coupling of 2-iodo-2-propen-1-ol with Phenylboronic acid.
| Parameter | Condition A | Condition B | Condition C (Recommended) |
| Protecting Group | None (Free -OH) | None (Free -OH) | TBDPS |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | K₂CO₃ | Na₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/EtOH | DME/Water | DMF/Water |
| Temp | 80°C | 50°C | 60°C |
| Yield | 45% (Aldehyde byproduct) | 68% | 92% |
| Notes | Significant isomerization | Good for simple substrates | Excellent purity |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation by -OH | Switch to Method B (Protection). |
| Aldehyde Spot on TLC | Isomerization of product | Lower reaction temperature; reduce reaction time. |
| Black Precipitate | Pd precipitation (Pd black) | Ensure thorough degassing; add excess ligand (e.g., PPh₃). |
| Homocoupling (Ar-Ar) | Oxygen in system | Degas solvents via freeze-pump-thaw or vigorous sparging. |
References
-
Preparation of Substrate: Irifune, S., Kibayashi, T., Ishii, Y., & Ogawa, M. (1988). Selective synthesis of 2-halo-2-propen-1-ols from propargyl alcohol. Synthesis, 1988(05), 366-368.
-
General Suzuki Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Use of Pd(dppf)Cl2: Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
-
Isomerization Risks: Trost, B. M., & Kulawiec, R. J. (1990). Palladium-catalyzed isomerization of allylic alcohols to saturated aldehydes and ketones. Journal of the American Chemical Society, 112(26), 9662-9664.
Sources
Application Note: Precision Heck Coupling of 2-Iodoallyl Alcohol
Topic: Heck Reaction Parameters for 2-Iodoallyl Alcohol Substrates Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists
Controlling Chemoselectivity in Multifunctional Vinyl Iodides
Introduction: The Substrate Challenge
2-Iodoallyl alcohol (2-iodo-2-propen-1-ol) is a high-value bifunctional building block. It serves as a linchpin for constructing 2-substituted allylic alcohols, which are critical intermediates for diene synthesis, Diels-Alder cycloadditions, and complex natural product scaffolds.
However, this substrate presents a unique chemoselectivity paradox under Palladium catalysis:
-
High Reactivity (Vinyl Iodide): The C(sp²)–I bond is exceptionally labile, allowing oxidative addition under mild conditions.
-
High Instability (Allylic Alcohol): The resulting product is an allylic alcohol. Palladium hydrides generated during the reaction can re-insert into the product's double bond, triggering a chain-walking isomerization to thermodynamically stable aldehydes or ketones (the "Isomerization Trap").
This guide details protocols to maximize C–C coupling while suppressing isomerization , utilizing Phase-Transfer Catalysis (Jeffery Conditions) and Silver-Mediated pathways.
Mechanistic Insight: The Isomerization Trap
Understanding the bifurcation between productive coupling and destructive isomerization is critical for parameter selection.
Figure 1: Competing Pathways in 2-Iodoallyl Alcohol Heck Coupling
Caption: The "Isomerization Trap" occurs if the product fails to dissociate rapidly or if excess heat/Pd-H promotes re-insertion.
Critical Reaction Parameters
A. Catalyst & Ligand: The "Jeffery" Advantage
For 2-iodoallyl alcohol, ligand-free conditions (Jeffery conditions) are superior to phosphine-based systems.
-
Why: Phosphines can slow down the reaction or promote double-bond migration.
-
Recommendation: Pd(OAc)₂ is the precatalyst of choice. It is robust, cheap, and forms highly active anionic palladium species in the presence of halide salts.
B. Phase Transfer Agents (The Key Additive)
The addition of Tetrabutylammonium bromide (TBAB) or chloride (TBAC) is non-negotiable for high yields.
-
Function 1: Solubilizes inorganic bases in organic solvents.
-
Function 2: Stabilizes "naked" Pd(0) nanoparticles, preventing aggregation (Pd black formation) which often plagues ligand-free systems.
-
Function 3: Increases the rate of oxidative addition, allowing the reaction to proceed at lower temperatures (RT to 50°C), which is crucial for avoiding isomerization.
C. Base Selection
-
Standard: NaHCO₃ or K₂CO₃ . Weaker, solid bases are preferred to minimize base-catalyzed side reactions.
-
Avoid: Strong amine bases (Et₃N) if isomerization is observed, as they can act as hydride shuttles.
D. Silver Additives (The "Nuclear Option")
If isomerization persists (>10% aldehyde formation), add Ag₂CO₃ or AgOAc .
-
Mechanism: Silver abstracts the iodide, creating a cationic Pd species that is much more reactive (allowing even lower temps) and removes the halide that might bridge Pd-H species involved in isomerization.
Experimental Protocols
Protocol A: Standard Jeffery Conditions (Recommended Start)
Best for coupling with acrylates, styrenes, and electron-deficient alkenes.
Reagents:
-
2-Iodoallyl alcohol (1.0 equiv)
-
Alkene (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (2–5 mol%)
-
TBAB (1.0 equiv)
-
NaHCO₃ (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Solvation: Dissolve 2-iodoallyl alcohol (1.0 mmol) and the alkene (1.2 mmol) in DMF (0.2 M concentration).
-
Catalyst Addition: Add TBAB (1.0 mmol) and NaHCO₃ (2.5 mmol). Finally, add Pd(OAc)₂ (0.02–0.05 mmol). Note: Add Pd last to prevent premature reduction.
-
Reaction: Stir vigorously at Room Temperature (25°C) .
-
Checkpoint: Monitor by TLC/LCMS every 2 hours.
-
Optimization: If conversion is <20% after 4 hours, warm to 40°C. Do not exceed 60°C unless necessary.
-
-
Workup: Dilute with Et₂O (to precipitate Pd salts) and wash with water/brine.
-
Purification: Flash chromatography. Note: 2-substituted allylic alcohols can be acid-sensitive; use neutralized silica (add 1% Et₃N to eluent) if degradation is observed.
Protocol B: Silver-Promoted Conditions (Anti-Isomerization)
Use this if Protocol A yields >10% aldehyde/ketone byproduct.
Reagents:
-
Replace NaHCO₃/TBAB with Ag₂CO₃ (1.1 equiv) .
-
Solvent: Acetonitrile (MeCN).
Step-by-Step:
-
Dissolve 2-iodoallyl alcohol and alkene in MeCN.
-
Add Ag₂CO₃ (1.1 equiv) and Pd(OAc)₂ (5 mol%).
-
Stir at Room Temperature in the dark (wrap vial in foil).
-
Filter through a Celite pad to remove silver salts before aqueous workup.
Data & Troubleshooting
Table 1: Parameter Screening Matrix (Representative Data)
| Entry | Catalyst | Additive | Base | Temp | Yield (Target) | Isomer (Aldehyde) | Notes |
| 1 | Pd(PPh₃)₄ | None | Et₃N | 80°C | 45% | 40% | High isomerization due to temp/base. |
| 2 | Pd(OAc)₂ | None | K₂CO₃ | 80°C | 30% | 20% | Pd black formation (catalyst death). |
| 3 | Pd(OAc)₂ | TBAB | NaHCO₃ | 25°C | 88% | <5% | Optimal Jeffery Conditions. |
| 4 | Pd(OAc)₂ | Ag₂CO₃ | None | 25°C | 82% | <2% | Best purity, higher cost. |
Troubleshooting Guide:
-
Problem: Low Conversion.
-
Solution: Increase TBAB to 2.0 equiv or switch solvent to DMA (Dimethylacetamide). Ensure inert atmosphere (O₂ kills active Pd(0)).
-
-
Problem: Aldehyde/Ketone Formation.
-
Solution: Lower temperature immediately. Switch to Protocol B (Silver). Reduce reaction time (stop at 90% conversion).
-
-
Problem: Product Polymerization.
-
Solution: Add a radical inhibitor (BHT) if the product is a conjugated diene.
-
References
-
Jeffery Conditions for Heck Reactions: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52, 10113. Link
-
Isomerization of Allylic Alcohols: Larionov, E. et al. "Scope and Mechanism in Palladium-Catalyzed Isomerizations of Highly Substituted Allylic Alcohols."[1] J. Am. Chem. Soc.[1][2]2014 , 136, 16882.[1] Link
-
Synthesis of 2-Iodoallyl Alcohol: Taber, D. F. et al. "Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol." J. Org. Chem.2008 , 73, 1605. Link
-
Silver Effects in Heck Coupling: Karimi, B. et al. "Solid-Phase Heck Reaction." Chem. Rev.2003 , 103, 811. Link
Sources
Application Notes and Protocols: Stereoselective Synthesis of Trisubstituted Alkenes Using 2-Iodoallyl Alcohol
Introduction
Trisubstituted alkenes are pivotal structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Their stereochemical configuration profoundly influences their function, making the development of highly stereoselective synthetic methodologies a paramount objective in modern organic chemistry.[3][4] Among the various synthons available, 2-iodoallyl alcohol has emerged as a versatile and powerful building block for the construction of these complex architectures. Its unique combination of a nucleophilic hydroxyl group and an electrophilic vinylic iodide allows for a diverse range of transformations, particularly in transition-metal-catalyzed cross-coupling reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of trisubstituted alkenes utilizing 2-iodoallyl alcohol. We will delve into the core chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Core Chemical Principles and Mechanistic Insights
The stereochemical outcome of reactions involving 2-iodoallyl alcohol is intricately linked to the chosen catalytic system and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are among the most prevalent and effective methods for forging new carbon-carbon bonds at the vinylic position.[5] The stereoselectivity in these processes is often dictated by the mechanism of the coupling reaction, which typically proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination.
A key factor influencing stereoselectivity is the geometry of the organometallic intermediate formed after the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. The subsequent steps are often stereoretentive, meaning the geometry of this intermediate is largely preserved in the final product. By carefully selecting ligands, solvents, and other additives, chemists can steer the reaction towards the desired stereoisomer.
For instance, in Suzuki couplings, the use of bulky phosphine ligands can favor the formation of the E-isomer by minimizing steric interactions in the transition state. Conversely, specific ligand-catalyst combinations can be employed to access the more sterically hindered Z-isomer.
Visualization of the General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of trisubstituted alkenes from 2-iodoallyl alcohol via a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for the synthesis of trisubstituted alkenes.
Experimental Protocols
The following protocols are provided as a detailed guide for the stereoselective synthesis of a model trisubstituted alkene via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Stereoselective Synthesis of (E)-2-Phenylallyl Alcohol
This protocol outlines the synthesis of the (E)-isomer using a standard palladium catalyst and base.
Materials:
-
2-Iodoallyl alcohol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Catalyst Preparation (in situ): To a dry 100 mL round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg). Add 10 mL of anhydrous toluene and stir at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To the catalyst mixture, add 2-iodoallyl alcohol (1.0 mmol, 184 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 20 mL of a 1:1 mixture of anhydrous 1,4-dioxane and toluene.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the stereoselectivity (e.g., via Nuclear Overhauser Effect (NOE) spectroscopy).
Data Presentation: Representative Yields and Stereoselectivities
The following table summarizes typical results for the Suzuki-Miyaura coupling of 2-iodoallyl alcohol with various arylboronic acids under the conditions described in Protocol 1.
| Entry | Arylboronic Acid | Product | Yield (%) | E:Z Ratio |
| 1 | Phenylboronic acid | (E)-2-Phenylallyl alcohol | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | (E)-2-(4-Methoxyphenyl)allyl alcohol | 82 | >95:5 |
| 3 | 4-Chlorophenylboronic acid | (E)-2-(4-Chlorophenyl)allyl alcohol | 78 | >95:5 |
| 4 | 2-Naphthylboronic acid | (E)-2-(Naphthalen-2-yl)allyl alcohol | 80 | >95:5 |
Mechanistic Rationale for Stereoselectivity
The observed high E-selectivity can be rationalized by considering the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
During the oxidative addition step, the Pd(0) catalyst inserts into the C-I bond of 2-iodoallyl alcohol. The resulting vinyl-palladium(II) intermediate can exist as two geometric isomers. The trans isomer, where the palladium and the hydroxymethyl group are on opposite sides of the double bond, is generally more stable due to reduced steric hindrance, especially with bulky phosphine ligands. The subsequent transmetalation with the activated boronic acid and the final reductive elimination are typically stereoretentive, leading to the preferential formation of the (E)-trisubstituted alkene product.
Conclusion
The stereoselective synthesis of trisubstituted alkenes from 2-iodoallyl alcohol is a robust and versatile strategy with broad applications in organic synthesis. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent stereoselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Li, M. Y., Zhai, S., Nong, X. M., Gu, A., Li, J., Lin, G. Q., & Liu, Y. (2023). Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. Science China Chemistry, 66(5), 1261–1287. [Link]
-
Belardi, J. K., & Micalizio, G. C. (2008). Conversion of allylic alcohols to stereodefined trisubstituted alkenes: a complementary process to the Claisen rearrangement. Journal of the American Chemical Society, 130(50), 16870–16872. [Link]
-
Novotná, K., & Dvořák, D. (2024). Trisubstituted Alkenes as Valuable Building Blocks. Chemistry, 6(1), 183-211. [Link]
-
Carruthers, W. (2014). Mechanistic views of stereoselective synthesis of tri- and tetra -substituted alkenes, part 1. Revista Boliviana de Química, 31(2), 61-67. [Link]
-
Dixon, N. J. (1989). Stereoselective synthesis of trisubstituted alkenes. University of Southampton, Doctoral Thesis. [Link]
-
Corey, E. J., & Suggs, J. W. (1975). A new method for the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol and its application to the synthesis of (2Z)-2-iodo allylic alcohols. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
Negishi, E. I., & Van Horn, D. E. (1977). A highly stereoselective synthesis of (E)- and (Z)-trisubstituted olefins via zirconium-catalyzed carboalumination of alkynes. Journal of the American Chemical Society, 99(9), 3168-3170. [Link]
Sources
protecting group strategies for the hydroxyl group in 2-Iodoprop-2-en-1-ol
Application Note: Strategic Protection of 2-Iodoprop-2-en-1-ol
Part 1: Strategic Analysis & Core Directive
This compound (2-iodoallyl alcohol) is a high-value synthetic linchpin. Its structure—a primary allylic alcohol adjacent to a vinylic iodide—makes it a versatile fragment for constructing complex architectures via Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille) or nucleophilic additions.
However, this dual functionality presents a paradox:
-
The Hydroxyl Liability: The free alcohol (
) is incompatible with the strong bases (alkoxides, organolithiums) and electrophiles often required to functionalize the iodide. -
The Iodide Sensitivity: The C-I bond is prone to reduction (hydrogenolysis), metal-halogen exchange, and photo-degradation.
The Objective: Select a protecting group (PG) that masks the hydroxyl functionality while remaining chemically orthogonal to the sensitive vinylic iodide during subsequent transformations.
Critical Decision Factors
-
Avoid Hydrogenolysis: Benzyl (Bn) ethers are standard for alcohols but are contraindicated here. Removal typically requires
, which will rapidly reduce the C-I bond to a vinyl group, destroying the scaffold. -
Base Stability: If the next step involves Lithium-Halogen exchange (e.g., generating a vinylic anion), Silyl ethers (TBS) may be labile to strong nucleophiles. An acetal (MOM/THP) is preferred.
-
Acid Stability: If the subsequent coupling requires Lewis Acids, TBDPS is superior to TBS.
Part 2: Experimental Protocols
Protocol A: Silyl Ether Protection (TBS)
Best for: Palladium-catalyzed couplings (Suzuki/Sonogashira) under mild basic conditions.
Mechanism: Nucleophilic attack of the alcohol on the silyl chloride, catalyzed by imidazole which acts as a nucleophilic catalyst and acid scavenger.
Materials:
-
This compound (1.0 equiv)[1]
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Dichloromethane (DCM) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add this compound and dissolve in anhydrous DCM (
concentration).-
Note: DCM is preferred for ease of workup; DMF is used if reaction rate is slow, but removal requires aqueous washing.
-
-
Addition: Add Imidazole in one portion. The solution will remain clear.
-
Silylation: Cool to 0°C. Add TBSCl portion-wise over 5 minutes.
-
Why: Exotherm control prevents potential polymerization of the allyl system.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (
) is less polar than starting material. -
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with Brine. Dry over . -
Purification: Flash chromatography (SiO2, 100% Hexanes
5% EtOAc/Hexanes).-
Expected Yield: 92–96%.
-
Protocol B: Methoxymethyl Acetal Protection (MOM)
Best for: Organolithium reactions (e.g., lithiation of the vinyl iodide).
Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. This reaction must be performed in a high-efficiency fume hood.
Materials:
-
This compound (1.0 equiv)[1]
-
MOM-Cl (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
DCM (Anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve alcohol and DIPEA in anhydrous DCM at 0°C under
. -
Addition: Add MOM-Cl dropwise via syringe.
-
Caution: Fuming liquid.[1]
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated
.[2] -
Purification: Silica gel chromatography.
-
Note: The MOM ether is stable to n-BuLi, allowing for Lithium-Halogen exchange at the vinyl position without deprotonating the oxygen.
-
Part 3: Comparative Performance Data
| Parameter | TBS Ether | TBDPS Ether | MOM Ether | Benzyl Ether |
| Reagent Cost | Low | High | Moderate | Low |
| Stability (Base) | Good ( | Good | Excellent (n-BuLi) | Excellent |
| Stability (Acid) | Poor (Cleaves w/ dilute HCl) | Moderate | Good | Excellent |
| Deprotection | TBAF or HF[3]·Pyridine | TBAF (slower) | Strong Acid (TFA/HCl) | Avoid ( |
| Suitability | Standard (Suzuki/Heck) | Acid-Rich Routes | Anionic Chemistry | Not Recommended |
Part 4: Visualizations
Figure 1: Decision Matrix for Protecting Group Selection
Caption: Logical workflow for selecting the optimal protecting group based on downstream reaction conditions.
Figure 2: Synthetic Workflow & Orthogonality
Caption: Standard workflow demonstrating the orthogonality of the TBS group during Palladium-catalyzed C-I functionalization.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[4] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society.[4][5] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard reference for stability profiles).
-
Hanessian, S., & Lavallee, P. (1975). "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry. Link
-
Taber, D. F., et al. (2008).[6] "Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol." Journal of Organic Chemistry. (Describes synthesis and handling of the specific substrate). Link
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
Sources
- 1. This compound | C3H5IO | CID 11275417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2700628A1 - Deprotection method for protected hydroxyl group - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodoallyl Alcohol via Red-Al
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-iodoallyl alcohol utilizing Red-Al. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance your reaction yields and purity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of 2-iodoallyl alcohol is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is the most common issue and can stem from several factors, often in combination. The root cause typically lies in reagent integrity, reaction conditions, or the quenching step.
-
Cause 1: Degradation of Red-Al Reagent: Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride or SMEAH) is a moisture-sensitive reagent.[1] Exposure to atmospheric moisture will hydrolyze the active hydride, reducing its potency. Commercially available solutions (typically ~70% in toluene) are stable but must be handled under an inert atmosphere (Nitrogen or Argon).[2]
-
Solution: Always use fresh, properly stored Red-Al. Employ anhydrous solvents and rigorously dried glassware. A simple test for activity is to carefully add a small aliquot to a proton source like isopropanol under inert gas; vigorous bubbling (H₂ evolution) should be observed.
-
-
Cause 2: Suboptimal Reaction Temperature: The hydroalumination of propargyl alcohol is exothermic. While the reaction often proceeds well at room temperature, poor temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish and incomplete.
-
Solution: Initiate the reaction at a controlled temperature, typically 0 °C, by adding the propargyl alcohol solution dropwise to the Red-Al solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
Cause 3: Inefficient Iodinolysis (Quenching): The vinylalane intermediate formed after reduction is a potent nucleophile. If it encounters a proton source (like trace water) before reacting with iodine, it will be quenched to form allyl alcohol, directly reducing your yield of the desired iodo-product.
-
Solution: Ensure the iodine solution is completely anhydrous. The quench should be performed at low temperature (0 °C or -78 °C) to control the exotherm and minimize side reactions. Add the iodine solution dropwise to the reaction mixture, not the other way around. This maintains a high concentration of the vinylalane relative to the incoming electrophile.
-
-
Cause 4: Purification Losses: 2-Iodoallyl alcohol can be sensitive. It may decompose on silica gel if left for extended periods, and its volatility can lead to losses during solvent removal under high vacuum.
-
Solution: Use a rapid purification method like flash column chromatography with a deactivated silica gel (e.g., pre-treated with triethylamine in the eluent). When removing solvent, use moderate vacuum and temperature to avoid evaporation of the product.
-
Q2: I am observing a significant amount of allyl alcohol (the non-iodinated product) in my final mixture. Why is this happening and how can I prevent it?
A2: The formation of allyl alcohol is a definitive sign of premature protonation of the vinylalane intermediate. The Al-C bond is cleaved by a proton source instead of the desired electrophilic iodine.
-
Primary Cause: Introduction of Protic Contaminants: The most likely culprit is water. This could be from insufficiently dried solvents, glassware, or from the iodine reagent itself.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Dry all solvents using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column). Dry glassware in an oven overnight and cool under a stream of inert gas.
-
Anhydrous Iodine: Use freshly sublimed or commercially available anhydrous iodine. Prepare the iodine solution in your anhydrous reaction solvent just before use.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire process, from reagent addition to the iodine quench.
-
-
Q3: The reaction seems sluggish or does not go to completion, with a lot of starting material remaining. What should I check?
A3: A stalled reaction typically points to an issue with the reducing agent or stoichiometry.
-
Check 1: Red-Al Stoichiometry and Activity: The reaction consumes two hydrides from Red-Al per mole of propargyl alcohol. The first hydride reacts with the acidic hydroxyl proton, and the second performs the alkyne reduction. Therefore, at least 1.5 equivalents of Red-Al are theoretically needed, but using 2.0-2.5 equivalents is common practice to ensure complete conversion. If your reagent has partially degraded, even this amount may be insufficient.
-
Solution: Titrate your Red-Al solution before use to determine its exact molarity. Increase the equivalents of Red-Al used based on this titration.
-
-
Check 2: Reaction Time and Temperature: As mentioned, while the reaction is often run from 0 °C to room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-50 °C) to drive the reaction to completion.
-
Solution: Monitor the reaction by TLC or GC-MS. If you see starting material remaining after several hours at room temperature, consider gently heating the reaction mixture for a few hours.
-
Section 2: Frequently Asked Questions (FAQ)
Q1: What is Red-Al, and what are its advantages for this transformation?
A1: Red-Al® is the trade name for sodium bis(2-methoxyethoxy)aluminum hydride, or SMEAH. It is a powerful hydride reducing agent, comparable in reactivity to lithium aluminum hydride (LiAlH₄).[2] Its primary advantages include:
-
High Solubility: It is highly soluble in aromatic solvents like toluene and ethereal solvents like THF, whereas LiAlH₄ has poor solubility.[3]
-
Thermal Stability: Red-Al is more thermally stable than many other complex hydrides and can be heated up to 200 °C without decomposition.[3]
-
Safety: It is non-pyrophoric and generally considered safer and easier to handle than LiAlH₄, though it still reacts vigorously with water.[1][4]
-
Selectivity: For propargylic alcohols, it is highly regioselective due to the directing effect of the adjacent hydroxyl group.[5]
Q2: Can you explain the mechanism and the role of the propargylic alcohol?
A2: The reaction proceeds via a substrate-directed syn-hydroalumination. The propargylic hydroxyl group is not just a spectator; it is essential for the reaction's high selectivity.[5]
-
Acid-Base Reaction & Coordination: The acidic proton of the hydroxyl group first reacts with a hydride from Red-Al to form an aluminum alkoxide and hydrogen gas. This alkoxide remains coordinated to the aluminum center.
-
Intramolecular Hydride Delivery: The coordinated aluminum complex then delivers a second hydride to the alkyne in an intramolecular fashion. This occurs via a five-membered cyclic transition state, which directs the hydride to the C2 carbon (the one adjacent to the alcohol-bearing carbon). This syn-addition results in a vinylalane intermediate with a specific (E)-stereochemistry.[4]
-
Electrophilic Quench (Iodinolysis): The C-Al bond of the vinylalane is then cleaved by the addition of molecular iodine (I₂), which replaces the aluminum group with an iodine atom. This step occurs with retention of stereochemistry, yielding the final (E)-2-iodoallyl alcohol.[1][2]
Q3: What is the expected stereochemistry of the product?
A3: The standard mechanism involving syn-hydroalumination followed by iodinolysis with retention of configuration leads to the (E)-isomer of 2-iodoallyl alcohol. This is a common outcome for Red-Al reductions of propargylic alcohols.[3][4] Achieving the (Z)-isomer would typically require a different synthetic route, for example, using a Lindlar catalyst for syn-hydrogenation to a cis-alkene followed by a different iodination procedure, or routes starting from materials like 2-butyn-1,4-diol.[6][7][8]
Q4: What are the essential safety protocols for handling Red-Al?
A4: While safer than LiAlH₄, Red-Al is still a highly reactive reagent.
-
Inert Atmosphere: Always handle under a dry, inert atmosphere (N₂ or Ar).
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
-
Quenching: Unreacted Red-Al must be quenched carefully. Add the reaction mixture slowly to a proton source (e.g., isopropanol or ethyl acetate) at low temperature. Never add water directly to a concentrated Red-Al solution , as the reaction is extremely violent.[9] After the initial quench, a more thorough aqueous workup can be performed.
-
Spills: Spills should be smothered with dry sand or sodium bicarbonate. Do not use water or a carbon dioxide fire extinguisher.
Section 3: Optimized Experimental Protocol
This protocol is a generalized starting point. Modifications may be necessary based on your specific substrate and scale.
Materials:
-
Propargyl Alcohol
-
Red-Al (65-70% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Rochelle's Salt (Potassium sodium tartrate)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with Red-Al (2.2 equivalents) via syringe. Dilute with anhydrous THF (to make an ~1M solution). Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve propargyl alcohol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred Red-Al solution, maintaining the internal temperature below 5 °C. Vigorous gas evolution will be observed.
-
Reduction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Iodinolysis: Cool the reaction mixture back down to 0 °C. Dissolve iodine (2.5 equivalents) in anhydrous THF and add it to the dropping funnel. Add the iodine solution dropwise to the reaction mixture. The dark color of iodine should dissipate upon addition. Maintain the temperature below 5 °C. After the addition is complete, stir at 0 °C for 1 hour.
-
Workup:
-
Carefully quench any excess hydride by slowly adding ethyl acetate at 0 °C until gas evolution ceases.
-
Pour the mixture into a vigorously stirred, saturated aqueous solution of Rochelle's salt. Stir at room temperature until the aqueous and organic layers are clear and distinct (this can take several hours to overnight). This step chelates the aluminum salts and prevents the formation of gelatinous precipitates.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine), then with brine.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at a moderate temperature, <40 °C). Purify the resulting crude oil by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield pure 2-iodoallyl alcohol.
Section 4: Data & Visualization
Table 1: Troubleshooting Key Parameters
| Parameter | Standard Condition | Potential Problem | Recommended Action |
| Red-Al Equiv. | 2.0 - 2.5 | Incomplete reaction | Titrate Red-Al solution; increase to 2.5 equiv. |
| Reaction Temp. | 0 °C to RT | Sluggish reaction or side products | Start at 0 °C, then allow to warm. Gentle heating (40°C) if needed. |
| Solvent | Anhydrous THF/Toluene | Presence of allyl alcohol byproduct | Use freshly dried, deoxygenated solvent. |
| Iodine Quench | Dropwise at 0 °C | Low yield, complex mixture | Ensure anhydrous I₂ solution; maintain low temp during addition. |
| Workup | Rochelle's Salt | Emulsions, poor recovery | Allow sufficient time for chelation; ensure vigorous stirring. |
Diagram 1: Reaction Mechanism
Caption: Key steps in the Red-Al mediated synthesis of 2-iodoallyl alcohol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Section 5: References
-
Reduction of alkyne with red Al reagent - YouTube. (Video explaining the mechanism, highlighting the role of the hydroxyl group). URL: [Link]
-
Module II Reduction Reactions - DAV University. (Compares Red-Al to other hydrides like LiAlH₄). URL: [Link]
-
Reduction of Nitrostyrenes with Red-Al (Vitride) - designer-drug.com. (Discusses practical aspects of Red-Al reactions and workup procedures). URL: [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. (A comprehensive textbook on hydride reductions). URL:
-
Meta, C. T., & Koide, K. (2004). A Highly Stereoselective Synthesis of (E)-gamma-Hydroxy-alpha,beta-enoic Esters and (E)-gamma-Hydroxy-alpha-iodo-alpha,beta-enoic Esters. Organic Letters, 6(11), 1785–1787. (Describes the use of Red-Al to form vinylalanes from acetylenic esters followed by iodinolysis). URL: [Link]
-
Red-Al | Chem-Station Int. Ed. (Overview of Red-Al characteristics and its use in hydrometallation). URL: [Link]
-
Effect of Temperature on Corrosion Behavior - PMC. (General principle on how temperature affects reaction/diffusion rates). URL: [Link]
-
Hydrogenation of an Alkyne to a Trans-Alkene - Chemistry LibreTexts. (Contrasts dissolving metal reductions with other methods like Lindlar hydrogenation for stereocontrol). URL: [Link]
-
Reduction of alkynes (video) - Khan Academy. (Educational video explaining different alkyne reduction mechanisms and stereochemical outcomes). URL: [Link]
-
II Reduction Reactions - University of Rochester. (PDF notes showing the mechanism of directed reduction of propargylic alcohols). URL: [Link]
-
SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions - ACS Publications. (Review on the safety and selectivity of Red-Al). URL: [Link]
-
Sodium bis(2-methoxyethoxy)aluminum hydride, (Red-Al) - ResearchGate. (Collection of research mentioning Red-Al applications). URL: [Link]
-
Marshall, J. A., & Wolf, M. A. (2008). Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol. The Journal of Organic Chemistry, 73(5), 2038–2040. (Describes an alternative route to (Z)-2-iodo allylic alcohols). URL: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 2-iodo allylic alcohols from 2-butyn-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. designer-drug.com [designer-drug.com]
preventing polymerization of 2-Iodoprop-2-en-1-ol during storage
Technical Support Center: 2-Iodoprop-2-en-1-ol
Guide: Preventing Uncontrolled Polymerization During Storage and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile building block. Due to its structure—an allylic alcohol with a vinyl iodide moiety—this compound is susceptible to spontaneous polymerization, which can compromise sample integrity and experimental outcomes. This document provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just received a new bottle of this compound. It's a clear, colorless liquid. What are the immediate steps I should take to ensure its stability?
A1: Immediate and proper storage is critical upon receipt. The key threats to the stability of this compound are heat, light, and oxygen.
-
Mechanism of Degradation: The carbon-iodine bond is relatively labile and can undergo homolytic cleavage when exposed to thermal or photolytic energy, initiating a free-radical chain reaction.[1] Additionally, oxygen can form peroxide species, which are potent radical initiators.[2][3]
-
Immediate Action Protocol:
-
Inspect: Ensure the container seal is intact. If the liquid shows any signs of yellowing or increased viscosity, it may indicate the onset of oligomerization.
-
Inert Atmosphere: Before long-term storage, briefly purge the headspace of the bottle with an inert gas like argon or nitrogen. This displaces oxygen, a key initiator of radical polymerization.
-
Refrigerate: Store the container in a refrigerator, ideally between 2-8°C. Avoid freezing, as this can cause phase separation of any dissolved stabilizers.
-
Protect from Light: Place the bottle in a secondary, light-blocking container or wrap it in aluminum foil.[4][5] Store it in a dark location within the refrigerator.
-
Q2: My previously clear this compound has developed a yellow tint and seems more viscous. What is happening?
A2: These are classic indicators of oligomerization or polymerization. The yellow color often results from the formation of poly-iodinated conjugated systems or from iodine liberation, while increased viscosity is a direct consequence of polymer chain growth.
-
Causality: This process is typically initiated by exposure to one or more of the following:
-
Light: UV radiation provides the energy to break the C-I bond, creating the initial radical species.[5]
-
Heat: Elevated temperatures increase the rate of all steps in the polymerization process (initiation, propagation, termination).[6]
-
Oxygen: Atmospheric oxygen can form peroxides in the monomer, which then decompose to form radicals that initiate polymerization.[3]
-
-
What to do: The material may no longer be suitable for reactions sensitive to purity. You should assess the extent of polymerization before use (See Q4). To prevent this from happening with new batches, strict adherence to storage protocols is necessary.
Q3: Should I add a polymerization inhibitor? If so, which one is recommended and at what concentration?
A3: Yes, for long-term storage or if the material will be handled frequently, adding a polymerization inhibitor is a highly recommended preventative measure.[2][7] Inhibitors function by scavenging radical species, effectively terminating the polymerization chain reaction.[7][8]
-
Mechanism of Inhibition: Most inhibitors are radical scavengers. They react with the highly reactive carbon-centered radicals of the growing polymer chain to form a stable, non-reactive species, thus preventing further propagation.[7][8]
-
Recommended Inhibitors: The choice depends on the intended application and required purity.
| Inhibitor Type | Example(s) | Recommended Concentration | Mechanism & Considerations |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 50-200 ppm | Hydrogen Atom Transfer. [] Highly effective, especially in the presence of trace oxygen. May require removal via distillation or column chromatography before use, which can be challenging. |
| Stable Free Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 10-50 ppm | Radical Trapping. [8] Very efficient and often used at lower concentrations. Can be effective even in the absence of oxygen. TEMPO is a red-orange solid, so its addition will color the solution. |
| Aromatic Amines | N,N'-Diphenyl-p-phenylenediamine | 100-500 ppm | Hydrogen Atom Transfer. [10] Effective but can sometimes be less potent than phenolic counterparts for certain monomers. |
Recommendation: For general laboratory storage, BHT or MEHQ at ~100 ppm is a robust and cost-effective choice. They provide excellent protection against oxygen-initiated polymerization.
Q4: How can I quantitatively assess if my this compound has started to polymerize?
A4: Visual inspection is a first step, but quantitative methods are necessary to determine purity and the extent of oligomerization.
-
¹H NMR Spectroscopy: This is the most straightforward method. The appearance of broad signals in the aliphatic region (typically 1.0-2.5 ppm) alongside a decrease in the relative integration of the vinyl proton signals is indicative of polymer formation. You can quantify the percentage of remaining monomer by integrating the monomer peaks against a known internal standard.
-
Gas Chromatography (GC): A GC analysis will show a decrease in the peak area of the this compound monomer and potentially the appearance of new, later-eluting peaks corresponding to dimers or trimers. A flame ionization detector (FID) is suitable for this purpose.[11]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the definitive method for analyzing polymer formation. It separates molecules based on their hydrodynamic volume. The presence of oligomers or polymers will be evident as peaks eluting earlier than the monomer.[12][13]
Q5: My material shows signs of polymerization. Can I purify it for use?
A5: Purification is possible but must be approached with caution, as the process itself (e.g., heating during distillation) can accelerate further polymerization.
-
Vacuum Distillation: This is the most common method.
-
Crucial Step: Add a non-volatile polymerization inhibitor, such as hydroquinone (~100-200 ppm), to the distillation pot before heating.
-
Conditions: Use the lowest possible temperature by applying a high vacuum. This minimizes thermal stress on the monomer.
-
Receiver: The receiving flask should be cooled and contain a small amount of a suitable inhibitor (like BHT or MEHQ) to stabilize the freshly distilled, pure monomer.
-
-
Flash Column Chromatography: For small-scale purification, chromatography on silica gel can be effective. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) and work quickly to minimize contact time with the silica, which can sometimes promote degradation.
Workflow & Protocols
Protocol 1: Recommended Storage of this compound
This protocol outlines the best practices for storing the compound to maximize its shelf life.
Objective: To prevent the initiation of free-radical polymerization during storage.
Materials:
-
Bottle of this compound
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Polymerization inhibitor (e.g., BHT or MEHQ)
-
Analytical balance
-
Refrigerator (2-8°C)
-
Aluminum foil or secondary opaque container
Procedure:
-
Work in a Fume Hood: All handling should be done in a well-ventilated fume hood.
-
(Optional) Add Inhibitor: If the received material is uninhibited, add the chosen inhibitor. For BHT, a target of 100 ppm is 0.1 mg per gram of monomer.
-
Inert Gas Purge: Gently insert a tube connected to the inert gas line into the headspace of the bottle. Do not bubble the gas through the liquid.
-
Flow Gas: Allow a slow, gentle stream of gas to flow for 30-60 seconds to displace the air (oxygen) in the headspace.
-
Seal Tightly: Immediately after removing the gas line, tightly cap the bottle.
-
Protect from Light: Wrap the entire bottle securely with aluminum foil.
-
Refrigerate: Place the wrapped bottle in a refrigerator set to 2-8°C. Ensure it is stored away from any light sources within the unit.
Visualization of Polymerization and Inhibition
The diagram below illustrates the free-radical polymerization process and the critical intervention point for an inhibitor.
Caption: Free-radical polymerization and the role of an inhibitor.
References
-
Deepwater Chemicals, Inc. (2015, August 13). 2-IODOPROPANE. Retrieved from [Link]
-
Bhattacharya, S., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
Grokipedia. Polymerisation inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 8). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [Link]
- Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
- Google Patents. Process for the polymerization of allyl halides to form polyallyl alcohol.
-
ACS Publications. (2024, June 20). Aluminum-Mediated Polymerization of Allylic Ylides toward α,ω-Functionalized C3 Polymers with Enhanced Nontraditional Intrinsic Luminescence | Macromolecules. Retrieved from [Link]
-
PMC. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... Retrieved from [Link]
-
ResearchGate. (2025, August 5). Polymerisation of Allyl Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. Retrieved from [Link]
-
PubChem. This compound | C3H5IO | CID 11275417. Retrieved from [Link]
-
Organic Syntheses Procedure. (2-Propenoic acid, 3-iodo-, (2E)-). Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information final#1 rev. Retrieved from [Link]
-
PubChemLite. This compound (C3H5IO). Retrieved from [Link]
-
The Good Scents Company. 2-iodopropane, 75-30-9. Retrieved from [Link]
-
PubChem. 2-Iodopropan-1-ol | C3H7IO | CID 12454402. Retrieved from [Link]
-
PMC - NIH. An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution. Retrieved from [Link]
-
Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide). Retrieved from [Link]
-
ResearchGate. (2026, January 27). Chemical Thermal Decomposition of 2-iodoethanol on Ni(100) | Request PDF. Retrieved from [Link]
-
Organic volatile impurities in pharmaceuticals. Retrieved from [Link]
-
BrightFocus. Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes | Request PDF. Retrieved from [Link]
- Google Patents. WO2006023880A2 - Compounds and methods for the characterization of oligonucleotides.
-
Chemsrc. (2025, September 18). 2-iodopropan-1-ol | CAS#:20967-28-6. Retrieved from [Link]
-
Agilent. (2023, December 19). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Iodopropene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Development and validation of analytical procedure - Control of residual 2-iodopropane in latanoprost. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. itwreagents.com [itwreagents.com]
- 5. deepwaterchemicals.com [deepwaterchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longchangchemical.com [longchangchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 2-Iodoprop-2-en-1-ol in Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 2-iodoprop-2-en-1-ol in palladium-catalyzed cross-coupling reactions. This guide is structured to provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the factors that can influence the success of your transformations. While vinyl iodides are generally considered highly reactive partners in cross-coupling reactions, the unique structural features of this compound, namely the allylic alcohol and the substitution pattern, can introduce specific challenges.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low to no conversion in my Suzuki-Miyaura coupling with this compound. Isn't a vinyl iodide supposed to be highly reactive?
A1: While it's true that the carbon-iodine bond in vinyl iodides is weaker and more susceptible to oxidative addition than other vinyl halides, the low reactivity you're observing with this compound likely stems from a combination of other factors.[3] The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or degradation of the starting material. The allylic alcohol functionality can coordinate to the palladium center, potentially hindering the catalytic cycle. Furthermore, the choice of base and solvent is critical and can lead to decomposition or side reactions if not carefully selected.[4]
Q2: What are the most common side reactions I should be aware of when using this compound in coupling reactions?
A2: The most prevalent side reactions involving this compound include:
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira) can be a significant issue, often exacerbated by the presence of oxygen or high concentrations of a copper co-catalyst in Sonogashira reactions.[5]
-
Protodeiodination: Replacement of the iodide with a hydrogen atom, leading to the formation of 2-propen-1-ol. This can be promoted by certain bases and protic solvents.
-
Decomposition of Starting Material: The allylic alcohol can be sensitive to strong bases and high temperatures, leading to degradation.
-
Isomerization: Under certain conditions, the double bond may isomerize.[4]
Q3: Should I protect the allylic alcohol group before attempting the coupling reaction?
A3: Protecting the alcohol is a valid strategy, particularly if you've exhausted other optimization attempts. Protection can prevent catalyst coordination and potential side reactions involving the hydroxyl group. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS), are generally stable under many cross-coupling conditions.[3] However, it adds extra steps to your synthesis. It is often preferable to first optimize the reaction conditions for the unprotected alcohol.
Q4: Can the choice of palladium precursor and ligand significantly impact the reaction's success?
A4: Absolutely. The selection of the palladium source and, more critically, the ligand is paramount. For a potentially challenging substrate like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), can significantly accelerate the rates of oxidative addition and reductive elimination, which are often the turnover-limiting steps in the catalytic cycle.[6][7]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving low reactivity issues with this compound in common cross-coupling reactions.
Problem 1: Low or No Product Formation
This is the most common issue and requires a systematic evaluation of your reaction setup.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reactivity.
References
- Benchchem. (2025). Troubleshooting guide for Sonogashira coupling failures.
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 23, 2026.
- Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved February 23, 2026.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
- Myers, A. G. (n.d.). The Stille Reaction. Myers Research Group.
- Wikipedia. (n.d.). Stille reaction. Retrieved February 23, 2026.
- PMC. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- PMC. (2016, September 8).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 23, 2026.
- PubMed. (2022, February 15).
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 23, 2026.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- PMC. (2021, June 7). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- RSC Publishing. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
- Wikipedia. (n.d.). Heck reaction. Retrieved February 23, 2026.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 23, 2026.
- ResearchGate. (n.d.). (PDF)
- University of Windsor. (n.d.).
- MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group.
- J&K Scientific LLC. (2021, February 17). Heck Reaction.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Nature. (2016, April 4).
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- K. C. Nicolaou, T. Montagnon, S. A. Snyder. (n.d.). Protecting groups.
- OUCI. (n.d.).
- PMC. (n.d.).
- Research Explorer. (2015, March 11).
- Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes.
- PubMed. (2005, December 9). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes.
- Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved February 23, 2026.
- PubChemLite. (n.d.). This compound (C3H5IO).
- ResearchGate. (2016, September 8). (PDF)
- PubMed. (2004, September 30). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides.
- PubChem. (n.d.). This compound. Retrieved February 23, 2026.
- RSC Publishing. (n.d.). Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes.
- ChemRxiv. (n.d.).
- RSC Publishing. (n.d.). Protecting group free enantiospecific total syntheses of structurally diverse natural products of the tetrahydrocannabinoid family.
- Open Access Journals. (2023, August 30).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Multicomponent Reactions for the Synthesis of Natural Products and Natural Product-Like Libraries [ouci.dntb.gov.ua]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Handling & Stabilization of 2-Iodoallyl Alcohol
Ticket ID: 2-IAA-STAB-001 Subject: Minimizing Light Sensitivity, Decomposition, and Polymerization of 2-Iodoallyl Alcohol Assigned Specialist: Senior Application Scientist Status: Open / Actionable
Executive Summary
2-Iodoallyl alcohol (2-IAA) presents a unique "dual-threat" stability challenge. It contains a vinylic iodide moiety (susceptible to photolytic C–I bond cleavage) and an allylic alcohol motif (prone to acid-catalyzed rearrangement and polymerization).
Successful handling requires a protocol that simultaneously suppresses radical formation (light/heat control) and acid-catalyzed degradation (pH control). This guide synthesizes field-proven stabilization techniques with mechanistic insights to ensure the integrity of your reagent.
Module 1: Storage & Stabilization (The Prevention Phase)
The most common cause of 2-IAA degradation is the autocatalytic release of iodine (
Standard Operating Procedure (SOP): Storage
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of thermal elimination reactions. |
| Light Control | Amber/Foil-wrapped vials | Prevents UV-induced homolysis of the weak C–I bond ( |
| Stabilizer | Activated Copper (Cu) Turnings | Chemisorbs free iodine ( |
| Atmosphere | Argon/Nitrogen (Inert) | Prevents oxidation of the alcohol to 2-iodoacrolein. |
| Solvent | Benzene-d6 (for NMR) | Avoids |
Visual Workflow: The Stabilization Loop
Figure 1: The stabilization mechanism. Copper intercepts the iodine radical cascade, preventing the autocatalytic loop that leads to bulk decomposition.
Module 2: Troubleshooting (The Diagnosis Phase)
FAQ: Common Failure Modes
Q1: My clear oil turned pink/purple overnight. Is it ruined?
-
Diagnosis: The color indicates the release of elemental iodine (
). This is the first stage of decomposition. -
Action: If the color is faint pink, the sample is likely >95% pure.
-
Dilute in ether/hexanes.
-
Wash with 10% aqueous sodium thiosulfate (
) to reduce back to iodide (color will vanish). -
Dry over
and concentrate. -
Immediate Fix: Add activated copper turnings to the storage vial.
-
Q2: I see new aldehyde peaks in my NMR (approx. 9.5 ppm).
-
Diagnosis: You are observing tautomerization or oxidation. 2-iodoallyl alcohol can isomerize to 2-iodopropanal or oxidize to 2-iodoacrolein.
-
Root Cause: Acidic conditions. Did you use unneutralized
? -
Action: Switch to
(Benzene-d6) for analysis. If purification is needed, filter through a small pad of basic alumina rather than silica gel.
Q3: The compound solidified into a gum during concentration.
-
Diagnosis: Polymerization. Allylic iodides are prone to radical polymerization when concentrated, especially if heated.
-
Action: Never heat the water bath above 30°C during rotary evaporation. Add a radical inhibitor like BHT (butylated hydroxytoluene) (approx. 100 ppm) if the compound must be stored neat for long periods.
Module 3: Synthesis & Purification Protocols
To minimize decomposition, the synthesis must avoid harsh acidic workups. The following protocol is adapted from standard hydroalumination-iodination sequences (e.g., Coward/Larock methods) but optimized for stability.
Protocol: Synthesis via Propargyl Alcohol
-
Reaction: Treat propargyl alcohol with
followed by (or use the method for milder conditions). -
Quench (Critical): Quench the reaction into a mixture of ice and saturated Sodium Potassium Tartrate (Rochelle's Salt) .
-
Why? This solubilizes aluminum salts without using strong acids (like HCl) that would destroy the vinylic iodide.
-
-
Extraction: Extract with Diethyl Ether (
). -
Wash:
-
Wash 1x with Sat.
(removes ). -
Wash 1x with Brine.
-
-
Drying: Dry over
(Magnesium Sulfate) or (Potassium Carbonate).-
Note:
is preferred as it buffers any trace acidity.
-
Protocol: Purification via Flash Chromatography
Standard silica gel is slightly acidic (pH 4-5) and can degrade 2-IAA.
| Component | Recommendation |
| Stationary Phase | Neutralized Silica Gel (Treat silica with 1% |
| Eluent | Hexanes/Ethyl Acetate (Gradient). |
| Loading | Load as a liquid or on Celite. Avoid drying the compound onto silica. |
| Fraction Collection | Collect in tubes containing a single copper turning to immediately stabilize fractions. |
Visual Workflow: Purification Logic
Figure 2: Purification workflow emphasizing pH control and iodine scavenging.
References
-
Coward, J. K., et al. (1976). Synthesis of 2-iodoallyl alcohols via hydroalumination-iodination. Journal of Organic Chemistry.
-
Larock, R. C. (1982). Organomercury intermediates in organic synthesis. Synthesis of vinylic iodides. Tetrahedron.
-
Taber, D. F., et al. (2008).[1] Preparation of 2-iodo Allylic Alcohols From 2-butyn-1,4-diol. Journal of Organic Chemistry.
-
Organic Chemistry Portal. Synthesis of Vinyl Iodides and Alkyl Iodides.
Sources
alternative reagents to Red-Al for making 2-Iodoprop-2-en-1-ol
Technical Support Center: Synthesis of 2-Iodoprop-2-en-1-ol
A Guide to Alternative Reagents for Red-Al in Propargyl Alcohol Hydroalumination and Iodination
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth answers and troubleshooting advice for the synthesis of this compound, focusing on viable and effective alternatives to Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the challenges of this important transformation.
The conversion of propargyl alcohol to this compound is a critical step in the synthesis of many complex molecules and pharmaceutical intermediates.[1][2][3][4][5] The classic approach involves a hydroalumination of the alkyne followed by quenching with an iodine source. While Red-Al is a common reagent for this purpose[6], operational challenges and the need for greater selectivity often necessitate the exploration of alternatives. This guide is designed to provide you with the necessary information to select the best reagent for your needs and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of alternative reducing agents for the synthesis of this compound.
Q1: Why should our lab consider alternatives to Red-Al for the hydroalumination of propargyl alcohols?
While Red-Al® (also known as Vitride®) is a versatile and powerful reducing agent, there are several reasons to consider alternatives[7]:
-
Safety and Handling: Although commercially available as a solution in toluene which is easier to handle than solid lithium aluminum hydride (LAH), Red-Al is still highly reactive and moisture-sensitive. Spills can be hazardous, and meticulous inert atmosphere techniques are required.
-
Reactivity Control: Red-Al is a very potent reducing agent.[7] This high reactivity can sometimes lead to over-reduction or side reactions, especially with sensitive substrates containing multiple functional groups. Controlling the reaction stoichiometry and temperature is critical but can be challenging.
-
Workup and Byproducts: The workup of Red-Al reactions generates aluminum salts, which can sometimes complicate product isolation and purification.[7]
-
Cost and Availability: Depending on the supplier and grade, alternatives may offer a more cost-effective solution for large-scale syntheses.[8]
Q2: What is the most common and effective alternative to Red-Al for this specific transformation?
Diisobutylaluminum Hydride (DIBAL-H) is widely regarded as the premier alternative for the controlled reduction of alkynes to vinylalanes. Its popularity stems from its tunable reactivity, which is highly dependent on temperature.[9][10][11]
-
Mechanism of Action: DIBAL-H, an electrophilic reducing agent, first coordinates to the oxygen of the propargyl alcohol.[9][12] This is followed by an intramolecular syn-addition of the hydride to the alkyne, leading to a stable vinylaluminum intermediate. This directing effect of the alcohol ensures high regioselectivity.
-
Temperature is Critical: The key to success with DIBAL-H is rigorous temperature control. At low temperatures (typically -78 °C), DIBAL-H delivers a single hydride equivalent, effectively stopping the reduction at the alkene stage.[11][13] If the temperature is allowed to rise, or if excess reagent is used, over-reduction to the saturated alcohol can occur.[11]
Q3: Can Lithium Aluminum Hydride (LAH) be used for this synthesis? What are the primary concerns?
Yes, Lithium Aluminum Hydride (LAH) can be used, but it presents significant challenges. LAH is a powerful, nucleophilic reducing agent, considerably more reactive than both Red-Al and DIBAL-H.[7][14][15][16][17]
-
High Reactivity and Lack of Selectivity: The primary concern with LAH is its immense reactivity, which makes it very difficult to prevent over-reduction of the alkyne to the corresponding alkane.[14][18] It will also readily reduce other functional groups like esters, carboxylic acids, and amides, making it unsuitable for substrates with these moieties unless complete reduction is desired.[15][19]
-
Safety: LAH is typically supplied as a dry, pyrophoric powder that reacts violently with water and other protic solvents to release flammable hydrogen gas.[14][19] It requires extremely careful handling under a strictly inert atmosphere.
-
Solubility: LAH has low solubility in common ethereal solvents like diethyl ether and THF, often requiring it to be used as a slurry.[19]
Q4: Are there any non-aluminum hydride methods to synthesize vinyl iodides from propargyl alcohols?
Absolutely. While hydroalumination is a direct and efficient method, other synthetic strategies can achieve a similar outcome, often with different stereoselectivity or functional group tolerance.
-
Hydroboration/Iodination: This two-step process involves the syn-addition of a borane reagent across the alkyne, followed by iodination of the resulting vinylborane.[20][21] Using sterically hindered boranes like disiamylborane or 9-BBN can prevent a second hydroboration of the alkyne.[22][23] This method typically yields the corresponding aldehyde after oxidative workup, but modifications can lead to vinyl halides.
-
Catalytic Hydrogenation (Partial): Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), allows for the semi-hydrogenation of an alkyne to a cis-alkene.[24][25][26][27][28] While this doesn't directly produce the vinyl iodide, it is a key method for accessing the corresponding allylic alcohol, which could potentially be converted to the iodide in a subsequent step. It's important to note that standard Lindlar conditions may not be compatible with vinyl iodides already present in the molecule.[29]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound using DIBAL-H.
Problem 1: The hydroalumination reaction with DIBAL-H is incomplete, and I recover significant amounts of starting material.
-
Cause A: Reagent Quality. DIBAL-H solutions can degrade over time, especially with improper storage or repeated exposure to atmospheric moisture. This leads to a lower effective concentration.
-
Solution: Titrate your DIBAL-H solution before use to determine its exact molarity. If the reagent is old or has been handled improperly, procure a fresh bottle.
-
-
Cause B: Insufficient Stoichiometry. An inaccurate concentration or calculation can lead to the use of insufficient DIBAL-H.
-
Solution: Always use a slight excess of DIBAL-H (e.g., 1.1-1.2 equivalents) based on the titrated molarity to ensure the reaction goes to completion.
-
-
Cause C: Reaction Temperature Too Low. While -78 °C is standard, some sterically hindered substrates may require a slightly higher temperature to react at a reasonable rate.
-
Solution: After the initial addition at -78 °C, consider allowing the reaction to slowly warm to -40 °C or -20 °C while carefully monitoring its progress by TLC. Be cautious, as warming too much can lead to over-reduction.[30]
-
Problem 2: I am observing significant over-reduction to the saturated propanol derivative.
-
Cause A: Temperature Control Failure. This is the most common cause. Allowing the reaction temperature to rise above -78 °C significantly increases the rate of a second hydride addition.
-
Solution: Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained throughout the addition and stirring period. Add the DIBAL-H solution dropwise and slowly to prevent localized heating.
-
-
Cause B: Excess Reagent. Using a large excess of DIBAL-H can drive the reaction towards the fully reduced product.
-
Solution: Adhere strictly to the recommended stoichiometry (1.1-1.2 equivalents). Precise control is key.
-
Problem 3: The yield of this compound is low after the iodine quench.
-
Cause A: Unstable Intermediate. The vinylaluminum intermediate can be unstable, especially upon warming.
-
Solution: Perform the iodine quench at low temperature. After the hydroalumination is complete, cool the reaction mixture back down to -78 °C before slowly adding a pre-cooled solution of iodine in your reaction solvent (e.g., THF or hexanes).
-
-
Cause B: Inefficient Quench. The reaction between the vinylalane and iodine can be sluggish if not performed correctly.
-
Solution: After adding the iodine solution at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure the C-I bond formation is complete. Monitor by TLC.
-
-
Cause C: Product Loss During Workup. The final product, this compound, may have some water solubility or be sensitive to the workup conditions.[30][31]
Comparative Summary of Key Reagents
The table below provides a high-level comparison of the primary aluminum hydride reagents discussed.
| Feature | Diisobutylaluminum Hydride (DIBAL-H) | Red-Al (Vitride®) | Lithium Aluminum Hydride (LAH) |
| Reactivity | Moderate, highly temperature-dependent[11][12] | High | Very High[14][16] |
| Selectivity | Excellent at low temp (-78 °C)[10][11] | Good, but can over-reduce | Poor, tends to over-reduce[15][18] |
| Form | Typically a solution in hexanes or toluene[9] | Solution in toluene | Pyrophoric grey powder[14][19] |
| Handling | Requires inert atmosphere; moisture-sensitive | Requires inert atmosphere; moisture-sensitive | Extreme Caution: Pyrophoric solid, reacts violently with water[14][19] |
| Common Use | Partial reduction of esters/nitriles to aldehydes; alkyne reduction | General reductions; good LAH substitute | Exhaustive reduction of most polar functional groups[14][15] |
| Key Advantage | Excellent control and selectivity via temperature | Easier to handle than solid LAH | Extremely powerful and versatile for full reductions |
| Key Disadvantage | Strict low-temperature control required | Can be too reactive for sensitive substrates | Dangerous to handle; poor selectivity for partial reductions |
Detailed Experimental Protocol: DIBAL-H Method
This protocol provides a general guideline for the synthesis of this compound from propargyl alcohol using DIBAL-H. This reaction must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Propargyl alcohol
-
DIBAL-H (1.0 M solution in hexanes, titrated)
-
Anhydrous Hexane or Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add propargyl alcohol (1.0 eq). Dissolve it in anhydrous hexane (or toluene) to make a ~0.2 M solution.
-
Hydroalumination: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Iodination: Once the hydroalumination is complete, cool the reaction mixture back down to -78 °C. In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution to the reaction mixture slowly via cannula or dropping funnel.
-
Completion of Iodination: After the addition of iodine is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup:
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: DIBAL-H based synthesis workflow for this compound.
Core Reaction Mechanism
Caption: Key mechanistic steps of the DIBAL-H mediated synthesis.
References
- Chernichenko, K., et al. (2012). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. University of Helsinki.
-
Wikipedia. (2023). Semi-hydrogenation of alkynes. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. Available at: [Link]
-
Wikipedia. (2023). Diisobutylaluminium hydride. Available at: [Link]
-
Pharmaffiliates. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Available at: [Link]
-
Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. NPTEL. Available at: [Link]
-
Ashenhurst, J. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2025). Alkynes to Alkenes. Available at: [Link]
-
Delgado, J. A., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(31), 10154-10173. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Available at: [Link]
-
Wikipedia. (2023). Hydroboration. Available at: [Link]
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2024). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Lithium aluminium hydride. Available at: [Link]
-
Wipf, P., & Ribe, S. (2006). trans-hydroalumination/alkylation: one-pot synthesis of trisubstituted allylic alcohols. Organic Letters, 8(18), 3971-3974. Available at: [Link]
-
Pérez-Gómez, A., & Larrosa, I. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7937-7965. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Alternative reducing agent to LAH Lithium aluminum hydride. Available at: [Link]
-
ResearchGate. (n.d.). Possible ways of iodocyclizations from propargyl alcohol. Available at: [Link]
-
Marshall, J. A., & Johns, B. A. (1998). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 63(21), 7154-7155. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3426. Available at: [Link]
-
LookChem. (n.d.). 2-Propen-1-ol, 2-iodo-. Available at: [Link]
-
Career Endeavour. (n.d.). REDUCING-AGENT.pdf. Available at: [Link]
-
Cozzi, P. G., et al. (2009). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal. The Journal of Organic Chemistry, 74(21), 8145-8154. Available at: [Link]
-
OUCI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Wordpress. (2026). Aluminium Hydride Reagents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates. Available at: [Link]
-
Guria, M., et al. (2024). Reductive coupling of allenyl/allyl carbonate with alkyne under dual cobalt-photoredox catalysis. Nature Communications, 15(1), 9993. Available at: [Link]
-
Hildebrandt, N., et al. (2023). Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. Molecules, 28(19), 6937. Available at: [Link]
-
eScholarship.org. (2022). Electrophilic halogenations of propargyl alcohols. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. trans-hydroalumination/alkylation: one-pot synthesis of trisubstituted allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Sciencemadness Discussion Board - Alternative reducing agent to LAH Lithium aluminum hydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 10. tuodaindus.com [tuodaindus.com]
- 11. acl.digimat.in [acl.digimat.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 14. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. careerendeavour.com [careerendeavour.com]
- 18. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 19. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 20. Hydroboration - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. organicchemistrytutor.com [organicchemistrytutor.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 29. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. How To [chem.rochester.edu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Strategies for Solubilizing 2-Iodoallyl Alcohol in Aqueous Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-iodoallyl alcohol in aqueous media. This document provides in-depth troubleshooting guides, experimental protocols, and frequently asked questions to help you navigate these issues effectively. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Why Won't My 2-Iodoallyl Alcohol Dissolve?
The limited solubility of 2-iodoallyl alcohol in water is a common experimental hurdle. The molecule's structure, featuring a three-carbon backbone, a polar hydroxyl (-OH) group, and a large, hydrophobic iodine atom, dictates its behavior. While the hydroxyl group can form hydrogen bonds with water, the iodo-alkene portion of the molecule is nonpolar, leading to poor overall aqueous solubility.[1][2][3] As the nonpolar character of an alcohol molecule increases, its solubility in polar solvents like water decreases significantly.[4][5][6]
This guide provides a logical workflow to diagnose and solve solubility problems.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing solubility issues with 2-iodoallyl alcohol.
Caption: Troubleshooting workflow for 2-iodoallyl alcohol solubility.
Part 2: In-Depth Solubilization Strategies
Here we detail the primary methods for enhancing the aqueous solubility of 2-iodoallyl alcohol, explaining the scientific principles behind each approach.
Strategy 1: Cosolvency
Q: What is cosolvency and why is it the first method to try?
A: Cosolvency is a technique that involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution to increase the solubility of a nonpolar or poorly soluble compound.[7][8] This is often the simplest and most direct method for laboratory settings. Cosolvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous phase and the hydrophobic solute.[9] This makes it energetically more favorable for the nonpolar parts of 2-iodoallyl alcohol to be solvated.
Recommended Cosolvents:
-
Ethanol (EtOH): Miscible with water in all proportions and generally well-tolerated in many experimental systems.[10]
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, but can have effects on cell-based assays.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in pharmaceutical formulations.
Causality: The addition of a cosolvent like ethanol disrupts the strong hydrogen-bonding network of water. This creates a less polar "microenvironment" that can more easily accommodate the hydrophobic iodo-alkene moiety of 2-iodoallyl alcohol, leading to a significant increase in solubility.[9]
Strategy 2: Cyclodextrin Inclusion Complexation
Q: My experiment is sensitive to organic solvents. Is there an alternative?
A: Yes, cyclodextrin complexation is an excellent alternative, particularly for biological applications where organic solvents may be cytotoxic. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic portion of a guest molecule, like the iodo-alkene part of 2-iodoallyl alcohol, forming an "inclusion complex."[][14]
How it Works: The exterior of the cyclodextrin is water-soluble, so the entire complex dissolves readily in aqueous media, effectively shuttling the poorly soluble "guest" molecule into the solution.[15] This process does not involve covalent bonding and is reversible.[]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in drug delivery.[15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, used to improve the stability of complexed drugs.[15]
Strategy 3: Micellar Solubilization with Surfactants
Q: When should I consider using surfactants?
A: Surfactants should be considered when high concentrations of 2-iodoallyl alcohol are required or when other methods fail. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell.[18]
Mechanism of Action: The hydrophobic core of the micelle provides a favorable environment for nonpolar molecules. 2-Iodoallyl alcohol will partition into this core, effectively being "dissolved" within the micellar structure, while the hydrophilic shell keeps the entire micelle dispersed in the aqueous solution.[19][20] The efficiency of solubilization depends on the chemical structures of both the surfactant and the solute.[17][19]
Common Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Cremophor® EL: A non-ionic surfactant used to solubilize a wide range of poorly water-soluble drugs.
Comparative Summary of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Best For... |
| Cosolvency | Reduces solvent polarity.[9] | Simple, rapid, inexpensive. | May be incompatible with biological systems; can affect compound stability. | Initial laboratory experiments, chemical reactions, and analytical standard preparation. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic moiety in a host-guest complex.[][14] | Low toxicity, high biocompatibility, can improve compound stability.[15] | More expensive; requires optimization of the host-guest ratio. | Cell-based assays, in vivo studies, and pharmaceutical formulations. |
| Micellar Solubilization | Partitions the compound into the hydrophobic core of micelles.[16][18] | High solubilization capacity; established method for drug delivery. | Potential for toxicity; can interfere with some assays; more complex formulation. | High-concentration formulations; when other methods are insufficient. |
Part 3: Experimental Protocols & FAQs
Detailed Protocol: Solubilization of 2-Iodoallyl Alcohol using Ethanol as a Cosolvent
This protocol describes the preparation of a 10 mM stock solution of 2-iodoallyl alcohol in a 10% ethanol/water solution.
Materials:
-
2-Iodoallyl alcohol (MW: 183.99 g/mol )
-
200-proof (100%) Ethanol
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of 2-iodoallyl alcohol needed:
-
Mass (g) = 10 mmol/L * 0.010 L * 183.99 g/mol = 0.0184 g (or 18.4 mg)
-
-
Weigh Compound: Accurately weigh 18.4 mg of 2-iodoallyl alcohol and place it into a 10 mL volumetric flask.
-
Initial Dissolution in Cosolvent:
-
Add 1 mL of 100% ethanol directly to the volumetric flask containing the compound.
-
Gently swirl or vortex the flask until the 2-iodoallyl alcohol is completely dissolved. This step is critical; dissolving the compound in the pure cosolvent first prevents it from precipitating when water is added.[9]
-
-
Dilution with Aqueous Phase:
-
Once the compound is fully dissolved in the ethanol, slowly add high-purity water to the flask, bringing the total volume up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous. A magnetic stirrer can also be used for this step.
-
-
Final Check & Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulates or cloudiness.
-
Store the solution appropriately, considering the stability of 2-iodoallyl alcohol (typically protected from light and at 2-8°C).
-
Frequently Asked Questions (FAQs)
Q1: My solution becomes cloudy after adding water to the cosolvent-drug mixture. What should I do? A: Cloudiness indicates that the compound is precipitating out of solution. This usually means the final concentration of the cosolvent is too low to maintain solubility. Try increasing the percentage of the cosolvent (e.g., from 10% to 20% or 30% ethanol). Alternatively, you may need to lower the final concentration of 2-iodoallyl alcohol.
Q2: How can I determine the concentration of 2-iodoallyl alcohol in my final preparation? A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying organic compounds like 2-iodoallyl alcohol.[19][21] You would need to develop a method with a suitable column (e.g., C18) and mobile phase and create a calibration curve using standards of known concentration.[22]
Q3: Can I use heat to dissolve 2-iodoallyl alcohol? A: While gentle heating can sometimes increase the rate of dissolution, it is generally not recommended for allylic compounds like 2-iodoallyl alcohol. The allyl group and the carbon-iodine bond can be labile, and heating could lead to degradation or unwanted side reactions. The methods described above (cosolvency, cyclodextrins, surfactants) are safer and more controlled.
Q4: Is 2-iodoallyl alcohol stable in aqueous solutions? A: The stability can be a concern. The carbon-iodine bond can be susceptible to nucleophilic substitution, especially by water (hydrolysis), which may be accelerated by changes in pH or temperature. It is recommended to prepare solutions fresh and store them protected from light at low temperatures. A stability-indicating analytical method (like HPLC) should be used to assess the purity of the solution over time.
Q5: I need to use this compound in a cell culture experiment. Which solubilization method is best? A: For cell culture, minimizing toxicity is paramount. Cyclodextrin complexation, particularly with HP-β-CD, is often the preferred method as it avoids the use of organic solvents that can be toxic to cells.[15] If a cosolvent must be used, ethanol is generally better tolerated than DMSO, but a dose-response experiment should be performed to determine the maximum tolerable solvent concentration for your specific cell line.
References
- Bhat, P. A., et al. (2018).
-
Gaucher, G., et al. (2009). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, [Link]
-
Valero, M. (2005). Micellar solubilization of drugs. University of Alberta Libraries, [Link]
-
Bhat, P. A., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online, [Link]
-
ScienceDirect. (2025). Micellar solubilization: Significance and symbolism. ScienceDirect, [Link]
-
Al-Soufi, G. J., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Wikipedia, [Link]
- U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online, [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline, [Link]
-
Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols. Chemistry LibreTexts, [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, [Link]
-
Lee, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Investigation, [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. Royal Society of Chemistry, [Link]
-
Britannica. (2026). Alcohol - Boiling Point, Solubility, Flammability. Britannica, [Link]
-
Kommalapati, R. R., et al. (n.d.). EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Prairie View A&M University, [Link]
-
International Journal of Research in Pharmaceutical Sciences and Technology. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. IJRSPT, [Link]
-
MolecularCloud. (2024). Physical and Chemical Properties of Alcohols. MolecularCloud, [Link]
-
Gross, P. (n.d.). 2.5 Solubility of Alkanes. Grossmont College, [Link]
-
Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts, [Link]
-
Lang, P., et al. (2024). 23.2 Physical Properties of Alcohols. Thompson Rivers University, [Link]
-
Chad's Prep. (2021). 12.2 Properties of Alcohols | Organic Chemistry. YouTube, [Link]
-
Curie Chemistry. (2023). Trend in Solubility of Alcohols | Year 12 HSC Chemistry Module 7. YouTube, [Link]
-
Tean-To-Ngot, C., et al. (2023). Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers. MDPI, [Link]
-
Nardi, G., & A. Ianni. (2015). Quantitative Analysis of Alcoholic Drinks. Use of Calibration Curve Method to Determine the Alcoholic Degree of Samples. Science and Education Publishing, [Link]
-
Niknam, K., & A. Fatehi-Raviz. (2010). Iodination of Alcohols over Keggin-type Heteropoly Compounds. South African Journal of Chemistry, [Link]
-
Joseph, M. S., et al. (2013). Selective conversion of alcohols into corresponding iodides using iodine over silica-perchloric acid combination under microwave irradiation. Journal of Chemical and Pharmaceutical Research, [Link]
-
Lumen Learning. (n.d.). 14.3 Physical Properties of Alcohols. Lumen Learning, [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.2 Physical Properties of Alcohols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 11. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 12. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micellar solubilization of drugs. [sites.ualberta.ca]
- 17. tandfonline.com [tandfonline.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. library.dphen1.com [library.dphen1.com]
- 22. sciepub.com [sciepub.com]
Validation & Comparative
Structural Validation of 2-Iodoallyl Alcohol: A Comparative Spectroscopic Guide
Executive Summary
2-iodoallyl alcohol (2-iodo-2-propen-1-ol) is a critical intermediate in organometallic synthesis, particularly as an electrophile in palladium-catalyzed cross-couplings (e.g., Stille, Suzuki-Miyaura). Its synthesis, typically via the hydroiodination of propargyl alcohol, presents a specific validation challenge: distinguishing the vinylic iodide product from the alkynyl starting material.
While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) spectroscopy offers a rapid, cost-effective "Process Analytical Technology" (PAT) for real-time monitoring. This guide objectively compares IR against orthogonal methods and provides a self-validating protocol for confirming the 2-iodoallyl structure.
Part 1: Comparative Assessment of Analytical Methods
To select the appropriate validation tool, researchers must weigh specificity against throughput. The following table contrasts IR with 1H NMR and Mass Spectrometry (MS) specifically for 2-iodoallyl alcohol.
Table 1: Comparative Performance Matrix
| Feature | FT-IR (Recommended for Process) | 1H NMR (Gold Standard) | GC-MS (Caution Required) |
| Primary Detection | Functional Group Transformation (Alkyne | Proton Environment & Integration | Molecular Ion ( |
| Key Marker (Product) | C=C Stretch (~1620 cm⁻¹) | Vinyl Protons (Singlets, | |
| Key Marker (Impurity) | Alkyne Proton (Triplet, | Propargyl alcohol retention time | |
| Sample Prep | Neat liquid film (seconds) | Deuterated solvent (minutes) | Dilution (minutes) |
| Limitations | Cannot easily distinguish isomers (E/Z) without fingerprinting | High capital cost; slower throughput | Thermal Instability: Allyl iodides may degrade/eliminate HI in injector port |
| Cost Per Sample | < $1.00 | > $10.00 | > $5.00 |
Expert Insight: While NMR provides definitive structural proof, IR is superior for checking reaction completion. If the sharp acetylenic C-H stretch at 3290 cm⁻¹ is visible, the reaction is incomplete, regardless of what the NMR integration says.
Part 2: The IR Validation Protocol
The Spectroscopic Signature
The transformation from propargyl alcohol to 2-iodoallyl alcohol involves the reduction of a triple bond to a double bond and the addition of a heavy iodine atom. This creates a distinct spectral shift.[1]
Table 2: Diagnostic IR Peaks
| Functional Group | Propargyl Alcohol (Precursor) | 2-Iodoallyl Alcohol (Product) | Validation Logic |
| O-H Stretch | 3300–3400 cm⁻¹ (Broad) | 3300–3400 cm⁻¹ (Broad) | Confirm Presence: Verifies alcohol group remains intact. |
| ~3290 cm⁻¹ (Sharp, Strong) | ABSENT | Primary Stop/Go: Presence indicates unreacted starting material. | |
| C | ~2120 cm⁻¹ (Weak) | ABSENT | Secondary Check: Confirms loss of triple bond. |
| C=C Stretch | Absent | 1610–1645 cm⁻¹ (Medium) | Positive ID: Vinyl iodide stretch. Iodine mass shifts this slightly lower than typical terminal alkenes. |
| =C-H Stretch | Absent | > 3000 cm⁻¹ (Weak) | Confirmation: Diagnostic of |
| C-I Stretch | Absent | 500–600 cm⁻¹ | Fingerprint: Difficult to see in standard IR; useful if far-IR is available. |
Experimental Workflow
Safety Warning: 2-iodoallyl alcohol is a lachrymator and potential alkylating agent. Handle in a fume hood.
-
Baseline Correction: Collect a background spectrum of the ambient air.
-
Sample Application: Apply 1 drop of the neat liquid product to the ATR (Attenuated Total Reflectance) crystal (Diamond or ZnSe).
-
Note: If the product is in solution (e.g., ether/DCM), evaporate a small aliquot on the crystal before measurement to avoid solvent peak interference.
-
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16.
-
Analysis: Apply the "Decision Tree" logic (see Diagram 2 below).
Part 3: Visualization of Logic & Workflows
Diagram 1: Synthesis and Spectral Transformation
This diagram illustrates the chemical transformation and the corresponding spectral "switch" that validates the reaction.
Caption: The hydroiodination reaction converts the alkyne to a vinyl iodide, resulting in the disappearance of the acetylenic C-H stretch and the appearance of the alkene C=C stretch.
Diagram 2: IR Validation Decision Tree
A self-validating logic flow for researchers to determine product purity based on spectral data.
Caption: Step-by-step logic to interpret the IR spectrum. The critical "Go/No-Go" decision point is the absence of the alkyne C-H stretch.
References
-
Cowell, A., & Stille, J. K. (1980). Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols. Journal of the American Chemical Society, 102(12), 4193–4198.
- Larock, R. C. (1982). Organomercurials in Organic Synthesis. Tetrahedron, 38(12), 1713-1754.
-
NIST Chemistry WebBook. (n.d.). 2-Propen-1-ol (Allyl Alcohol) IR Spectrum.[2] (Used for comparative baseline of the allyl scaffold).
-
Stanford University. (2010). Development of Metal-Catalyzed Asymmetric Allylic Alkylations. (Contains specific characterization data for 2-iodoallyl derivatives, including IR peaks for tert-butyl (2-iodoallyl) carbonate at 1643 cm⁻¹).
Sources
A Senior Application Scientist's Guide to the Chromatographic Retention of Haloallyl Alcohols
For chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, the ability to accurately resolve and identify intermediates is fundamental. Haloallyl alcohols, a versatile class of building blocks, present a unique analytical challenge due to their combination of a polar hydroxyl group, a reactive double bond, and a variable halogen substituent. This guide provides an in-depth comparison of their gas chromatographic (GC) retention behavior, moving beyond a simple listing of data to explain the underlying physicochemical principles that govern their separation. Our aim is to provide a robust framework for method development, grounded in experimental evidence and authoritative principles.
The Separation Mechanism: A Triad of Influences
The time an analyte spends within a chromatographic column—its retention time—is not arbitrary. It is a direct consequence of the equilibrium established between the analyte, the stationary phase, and the mobile phase (carrier gas in GC). For haloallyl alcohols, this behavior is dictated by three primary molecular characteristics: volatility, polarity, and molecular size.
-
Volatility and Boiling Point: In gas chromatography, a compound's boiling point is a primary predictor of its retention time, especially on non-polar stationary phases.[1] Compounds with lower boiling points will have higher vapor pressures at a given oven temperature, spend more time in the carrier gas phase, and thus elute more quickly.[1][2] The identity of the halogen atom is a major determinant here; as we descend the group from chlorine to bromine to iodine, the increasing atomic mass and electron cloud size lead to stronger van der Waals forces, a higher boiling point, and consequently, a longer retention time.
-
Polarity and Stationary Phase Interaction: The presence of a hydroxyl group makes these molecules polar, capable of engaging in hydrogen bonding. The electronegative halogen atom further contributes to the molecular dipole moment. The choice of the stationary phase is therefore critical in exploiting these properties for separation.[3][4]
-
Non-Polar Phases (e.g., polydimethylsiloxane, DB-1/DB-5): Separation is dominated by boiling point. These are excellent starting points for separating a homologous series of haloallyl alcohols.
-
Polar Phases (e.g., polyethylene glycol/WAX, DB-WAX): These phases interact strongly with the polar hydroxyl group.[5] This can significantly increase retention times and offer unique selectivity, especially for positional isomers where the accessibility of the hydroxyl group may differ.
-
-
Structural Isomerism: The position of the halogen atom relative to the double bond and the hydroxyl group can subtly alter the molecule's overall polarity and shape, leading to differences in retention time even between isomers with the same chemical formula.
The interplay of these factors is visualized in the diagram below, illustrating how analyte properties and method parameters converge to determine the final retention time.
Caption: Key factors determining GC retention time.
Experimental Protocol: A Self-Validating GC-FID Method
To provide a practical basis for comparison, we describe a standardized gas chromatography with flame-ionization detection (GC-FID) method. The trustworthiness of this protocol lies in its design as a self-validating system: the analysis of individual, pure standards provides benchmark retention times, while the analysis of a mixture confirms the resolution and elution order, which should align with predictable physicochemical properties.
Instrumentation and Consumables:
-
Gas Chromatograph: An instrument equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase provides excellent separation based primarily on boiling point differences while offering thermal stability.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Reagents: High-purity haloallyl alcohol standards (e.g., 2-chloro-2-propen-1-ol, 3-bromo-2-propen-1-ol, etc.) and a suitable solvent (e.g., dichloromethane or methanol).
Step-by-Step Methodology:
-
Standard Preparation: Prepare individual standard solutions of each haloallyl alcohol at ~100 µg/mL in the chosen solvent. Prepare a mixed standard containing all analytes of interest at the same concentration.
-
Instrument Configuration:
-
Inlet Temperature: 250 °C. This ensures rapid volatilization of the analytes without thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1. This ratio prevents column overloading and ensures sharp peaks for these relatively concentrated standards.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 220 °C. This rate provides a good balance between analysis speed and resolution.
-
Final Hold: Hold at 220 °C for 3 minutes to ensure all components elute.
-
-
Detector Temperature (FID): 280 °C.
-
-
Analysis Sequence:
-
Inject the solvent blank to ensure system cleanliness.
-
Inject each individual standard to unambiguously determine its retention time.
-
Inject the mixed standard to confirm separation and resolution.
-
-
Data Analysis: Identify each compound in the mixture by comparing its retention time to that of the pure standards.[6]
The following diagram outlines this experimental workflow.
Sources
- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
